Product packaging for 4-Bromo-3-sulfamoylbenzoic acid(Cat. No.:CAS No. 59815-19-9)

4-Bromo-3-sulfamoylbenzoic acid

Cat. No.: B1593994
CAS No.: 59815-19-9
M. Wt: 280.1 g/mol
InChI Key: XDNAVLYDHZTCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-3-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C7H6BrNO4S and its molecular weight is 280.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO4S B1593994 4-Bromo-3-sulfamoylbenzoic acid CAS No. 59815-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNAVLYDHZTCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339181
Record name 4-bromo-3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59815-19-9
Record name 4-bromo-3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-sulfamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecular Landscape

For researchers, scientists, and professionals vested in the intricate world of drug development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock of rational drug design, formulation development, and ultimately, therapeutic success. 4-Bromo-3-sulfamoylbenzoic acid, a substituted aromatic compound, presents a fascinating case study in the interplay of functional groups and their collective influence on molecular behavior. This guide provides an in-depth exploration of its key physicochemical characteristics, moving beyond a simple recitation of data to elucidate the "why" behind the "what." We will delve into the experimental methodologies used to determine these properties, offering a framework for empirical validation and a deeper appreciation of the science at play.

Molecular Identity and Structural Features

This compound is a trifunctional aromatic compound, the structural architecture of which dictates its chemical personality. The molecule incorporates a benzoic acid moiety, a bromine atom, and a sulfonamide group, each contributing to its overall polarity, acidity, and potential for intermolecular interactions.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 59815-19-9[Chempharmatech][2]
Molecular Formula C₇H₆BrNO₄S[PubChem][1]
Molecular Weight 280.10 g/mol [Chempharmatech][2]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Br[PubChem][1]
InChI Key XDNAVLYDHZTCRB-UHFFFAOYSA-N[PubChem][1]

Predicted and Experimental Physicochemical Properties

A combination of in silico prediction and experimental data provides a comprehensive profile of this compound. While experimental values are the gold standard, high-quality predictions offer valuable insights, particularly in the early stages of research.

PropertyPredicted/Experimental ValueMethod/Source
Melting Point Not available (solid)-
Boiling Point 441.4±40.0 °C (Predicted for 4-Bromo-3-chlorosulfonyl-benzoic acid)[ChemicalBook][3]
pKa 2.77±0.10 (Predicted for 4-Bromo-3-chlorosulfonyl-benzoic acid)[ChemicalBook][3]
LogP (XlogP) 0.7 (Predicted)[PubChem][1]
Solubility Sparingly soluble in water, soluble in some organic solvents.General observation

Experimental Determination of Key Physicochemical Properties

The following sections detail the robust, field-proven methodologies for the experimental determination of the critical physicochemical properties of this compound. The causality behind each experimental choice is explained to provide a self-validating system of protocols.

Melting Point Determination: A Gateway to Purity

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

  • Sample Preparation: A small, finely powdered sample of dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the approximate melting point, then slow, ~1-2 °C/min, near the melting point).

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Start Start with Dry Compound Powder Finely Powder the Sample Start->Powder Pack Pack into Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat Controlled Heating Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record End End Record->End Melting Point Determined

Caption: Workflow for Melting Point Determination.

Solubility Profile: The "Shake-Flask" Method

Solubility is a critical parameter influencing a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.

  • System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow Start Excess Solid in Solvent Agitation Agitate at Constant Temperature (24-72 hours) Start->Agitation Equilibrium Equilibrium Reached Agitation->Equilibrium Time Separation Centrifugation/ Filtration Equilibrium->Separation Analysis HPLC Analysis of Supernatant Separation->Analysis Result Solubility Value Analysis->Result pKaWorkflow cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve Compound Assemble Assemble Titration Cell Dissolve->Assemble Calibrate Calibrate pH Meter Calibrate->Assemble AddTitrant Incremental Addition of Titrant Assemble->AddTitrant RecordpH Record pH AddTitrant->RecordpH Plot Plot Titration Curve RecordpH->Plot DetermineEP Determine Equivalence Point(s) Plot->DetermineEP CalculatepKa Calculate pKa(s) DetermineEP->CalculatepKa End End CalculatepKa->End pKa Value(s) Obtained SynthesisPathway Start 4-Bromobenzoic Acid Intermediate 4-Bromo-3-chlorosulfonyl- benzoic Acid Start->Intermediate Chlorosulfonic Acid (ClSO₃H) Product 4-Bromo-3-sulfamoyl- benzoic Acid Intermediate->Product Ammonia (NH₃)

References

An In-depth Technical Guide to 4-Bromo-3-sulfamoylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-sulfamoylbenzoic acid, a halogenated aromatic sulfonamide, is a key chemical intermediate with significant potential in medicinal chemistry and drug development. Its rigid benzoic acid core, substituted with both a bromine atom and a sulfamoyl group, provides a versatile scaffold for the synthesis of targeted therapeutic agents. The electron-withdrawing nature of its substituents and the potential for diverse chemical modifications make it an attractive starting material for creating libraries of compounds with varied physicochemical and pharmacological properties.

This technical guide offers a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its established and potential applications, particularly as a precursor for carbonic anhydrase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 59815-19-9[1]
Molecular Formula C₇H₆BrNO₄S[2]
Molecular Weight 280.09 g/mol [2]
Monoisotopic Mass 278.9201 Da[2]
Appearance Solid (predicted)
Predicted XlogP 0.7[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-bromobenzoic acid. The methodology involves an initial sulfonation reaction followed by amination. This process is analogous to the synthesis of similar halogenated sulfamoylbenzoic acids.[3]

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 4-Bromobenzoic Acid Intermediate 4-Bromo-3-(chlorosulfonyl)benzoic Acid Start->Intermediate  Chlorosulfonic Acid (HSO₃Cl)   Product This compound Intermediate->Product  Ammonia (NH₃)  

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromobenzoic acid

  • Chlorosulfonic acid

  • Concentrated aqueous ammonia

  • Concentrated hydrochloric acid

  • Ice

  • Activated carbon (optional)

Procedure:

Part 1: Sulfonation of 4-Bromobenzoic Acid

  • In a fume hood, carefully add an excess of chlorosulfonic acid to a clean, dry reaction vessel equipped with a stirrer and a gas outlet.

  • While stirring, slowly and portion-wise add 4-bromobenzoic acid to the chlorosulfonic acid. Maintain the reaction temperature below 40°C during the addition, using an ice bath for cooling if necessary.

  • Once the addition is complete, gradually heat the reaction mixture to approximately 130°C and maintain this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the cooled reaction mixture onto the ice-water slurry with vigorous stirring to precipitate the intermediate product, 4-bromo-3-(chlorosulfonyl)benzoic acid.

  • Isolate the crude solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Dry the intermediate product, 4-bromo-3-(chlorosulfonyl)benzoic acid (CAS 50803-23-1), preferably under vacuum.[4]

Part 2: Amination to this compound

  • Suspend the dried 4-bromo-3-(chlorosulfonyl)benzoic acid in a reaction vessel containing an excess of concentrated aqueous ammonia.

  • Stir the mixture at a controlled temperature (e.g., 30°C) for several hours to facilitate the amination reaction.

  • (Optional Decolorization) Heat the mixture to about 60°C and add a small amount of activated carbon. Stir for 30 minutes.

  • Filter the mixture to remove the activated carbon (if used) and any other solid impurities.

  • Cool the filtrate in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH reaches approximately 2.

  • The final product, this compound, will precipitate as a solid.

  • Collect the product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Purification:

Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Applications in Drug Discovery

The primary application of this compound in drug development is as a key intermediate in the synthesis of more complex molecules, particularly enzyme inhibitors.

Precursor for Carbonic Anhydrase Inhibitors

The sulfonamide moiety is a well-established pharmacophore for inhibiting zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs).[5] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions.[6]

  • Glaucoma: Inhibition of CA isozymes in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. This is a primary treatment strategy for glaucoma.[7]

  • Other Conditions: CA inhibitors are also used as diuretics, anticonvulsants, and for the management of altitude sickness.[6]

Derivatives of the closely related 4-chloro-3-sulfamoylbenzoic acid have been shown to be potent inhibitors of CA isozymes I, II, and IV.[7] By serving as a starting material, this compound allows for the synthesis of novel CA inhibitors where the bromine atom can be used to modulate properties such as lipophilicity, metabolic stability, and binding affinity to the target enzyme.

Diagram of Carbonic Anhydrase Inhibition

CA_Inhibition CA_Enzyme Carbonic Anhydrase (CA) Active Site Zn²⁺ Product H⁺ + HCO₃⁻ CA_Enzyme->Product Substrate H₂O + CO₂ Substrate->CA_Enzyme Catalysis Inhibitor {this compound Derivative | R-SO₂NH₂} Inhibitor->CA_Enzyme:Zn Binds to Zinc

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (N-H and S=O stretches).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Consult the Safety Data Sheet (SDS) for detailed information on hazards, first aid measures, and disposal.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis from 4-bromobenzoic acid and its utility as a precursor for potent enzyme inhibitors, particularly carbonic anhydrase inhibitors, underscore its importance in the development of novel therapeutics. This guide provides the foundational knowledge required for the synthesis, characterization, and application of this key chemical intermediate.

References

Synthesis pathways for 4-Bromo-3-sulfamoylbenzoic acid from starting materials.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-sulfamoylbenzoic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs—a benzoic acid, a sulfonamide, and a bromine atom—provide a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The strategic positioning of these functional groups allows for targeted modifications to modulate pharmacokinetic and pharmacodynamic properties. Sulfonamide derivatives, in particular, are a well-established class of therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, starting from readily available materials. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and scalability.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, where the core aromatic ring is functionalized in a stepwise manner. The order of introduction of the substituents is critical to ensure the desired regiochemistry. The proposed synthesis begins with 4-bromotoluene, a commercially available starting material. This choice is strategic as the methyl group is an ortho-, para-director, which will influence the position of the subsequent sulfonation. The methyl group can then be oxidized to a carboxylic acid in the final step.

Primary Synthesis Pathway: From 4-Bromotoluene to this compound

This section details a reliable three-step synthesis of this compound starting from 4-bromotoluene. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying mechanism, and key considerations for successful execution.

Step 1: Chlorosulfonation of 4-Bromotoluene

The initial step involves the electrophilic aromatic substitution of 4-bromotoluene with chlorosulfonic acid to introduce a sulfonyl chloride group. The methyl group of 4-bromotoluene is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The directing effects of both substituents favor substitution at the positions ortho and para to the methyl group. Given that the para position is blocked by the bromine atom, the sulfonation is directed to the ortho position, yielding 2-bromo-5-methylbenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 2-Bromo-5-methylbenzenesulfonyl chloride
  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Carefully add 4-bromotoluene (1 equivalent) to the flask and cool it in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • The solid product, 2-bromo-5-methylbenzenesulfonyl chloride, will precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum to obtain the crude 2-bromo-5-methylbenzenesulfonyl chloride. This product is often used in the next step without further purification.

Step 2: Amination of 2-Bromo-5-methylbenzenesulfonyl Chloride

The sulfonyl chloride is then converted to a sulfonamide through a nucleophilic substitution reaction with ammonia. The highly reactive sulfonyl chloride readily reacts with ammonia to form the stable sulfonamide.

Experimental Protocol: Synthesis of 2-Bromo-5-methylbenzenesulfonamide
  • In a well-ventilated fume hood, dissolve the crude 2-bromo-5-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously for 1-2 hours at room temperature.

  • Monitor the completion of the reaction by TLC.

  • If a solid precipitate (ammonium chloride) forms, remove it by filtration.

  • Evaporate the solvent under reduced pressure.

  • If an aqueous ammonium hydroxide solution was used, the product may precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • The crude 2-bromo-5-methylbenzenesulfonamide[2] can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 3: Oxidation of 2-Bromo-5-methylbenzenesulfonamide

The final step is the oxidation of the methyl group of 2-bromo-5-methylbenzenesulfonamide to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate, is typically used for this transformation. The reaction is carried out under basic conditions to facilitate the oxidation and to keep the resulting benzoic acid in its soluble carboxylate salt form.

Experimental Protocol: Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylbenzenesulfonamide (1 equivalent), water, and a small amount of a base (e.g., sodium carbonate or sodium hydroxide).

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (2-3 equivalents) in water portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

  • Continue refluxing until the purple color persists, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature.

  • Remove the manganese dioxide byproduct by filtration.

  • Acidify the clear filtrate with a mineral acid (e.g., hydrochloric acid) until the pH is acidic.

  • The desired product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The purity of the final product can be assessed by melting point determination and spectroscopic methods (NMR, IR, and Mass Spectrometry). Recrystallization from a suitable solvent may be performed if further purification is needed.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from 4-bromotoluene to this compound.

Synthesis_Pathway Start 4-Bromotoluene Intermediate1 2-Bromo-5-methyl- benzenesulfonyl chloride Start->Intermediate1 1. ClSO3H Intermediate2 2-Bromo-5-methyl- benzenesulfonamide Intermediate1->Intermediate2 2. NH3 Product 4-Bromo-3-sulfamoyl- benzoic acid Intermediate2->Product 3. KMnO4, NaOH 4. H3O+ caption Synthesis of this compound.

References

A Technical Guide to the Solubility of 4-Bromo-3-sulfamoylbenzoic Acid in Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-sulfamoylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the key factors influencing its behavior in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from structurally related compounds, namely sulfonamides and substituted benzoic acids, to provide a robust framework for experimental design and data interpretation.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] For a compound like this compound, which possesses functional groups with diverse polarities, understanding its solubility in a range of organic solvents is paramount for various stages of drug development, from synthesis and purification to formulation and delivery. This guide aims to equip researchers with the foundational knowledge and practical methodologies to systematically investigate and comprehend the solubility profile of this and structurally similar compounds.

Physicochemical Properties: A Predictive Framework

Key Molecular Features Influencing Solubility:

  • Benzoic Acid Group: The carboxylic acid function introduces polarity and the ability to act as a hydrogen bond donor and acceptor.[2] Its acidity (pKa) will be a critical determinant of solubility in protic and basic solvents.

  • Sulfonamide Group: This group is also polar and capable of hydrogen bonding, contributing to solubility in polar solvents.[3][4]

  • Bromo Substituent: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity.

Due to the presence of both acidic (carboxylic acid) and weakly acidic (sulfonamide) protons, the solubility of this compound is expected to be significantly influenced by the pH of the medium, particularly in aqueous or alcoholic solvent systems.[5][6]

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is a complex phenomenon governed by the thermodynamics of the dissolution process. Several theoretical models can be employed to predict and understand the solubility of organic compounds.

The Hildebrand Solubility Parameter

The Extended Hildebrand Solubility Approach has been successfully used to estimate the solubility of sulfonamides in various solvent systems.[3] This approach relates the solubility of a solute to the solubility parameters of the solute and the solvent. A key takeaway is that solubility is maximized when the solubility parameters of the solute and solvent are closely matched. For complex molecules like sulfonamides, specific solute-solvent interactions, such as hydrogen bonding, can lead to solubility maxima in solvent blends that deviate from simple regular solution theory.[3]

The Abraham Solvation Parameter Model

This model provides a framework for understanding the quality of experimental solubility data for compounds like benzoic acid in a variety of organic solvents with differing polarities and hydrogen bonding characteristics.[7] It considers various solute-solvent interactions, offering a more nuanced prediction of solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of published data, experimental determination is essential. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[6]

The Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. It is crucial to avoid disturbing the solid phase. The sample may be filtered through a syringe filter compatible with the solvent.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.

High-Throughput Solubility Screening

For rapid screening of solubility in a large number of solvents, methods like nephelometry can be employed. This technique measures the light scattered by suspended particles as a compound precipitates from a solution, providing a measure of its kinetic solubility.[5]

Expected Solubility Trends in Various Organic Solvents

Based on the solubility of structurally similar compounds like other sulfonamides and substituted benzoic acids, the following trends can be anticipated for this compound:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighThe ability of these solvents to form hydrogen bonds with the carboxylic acid and sulfonamide groups will facilitate dissolution.[2]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHigh to ModerateThese solvents can act as hydrogen bond acceptors and have high polarity, which should effectively solvate the molecule.
Ester Solvents Ethyl AcetateModerateEthyl acetate has moderate polarity and can act as a hydrogen bond acceptor.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateLower polarity and weaker hydrogen bond accepting capability compared to other polar solvents.
Halogenated Solvents Dichloromethane, ChloroformLowThese solvents are less polar and are not strong hydrogen bond donors or acceptors.
Nonpolar Solvents Hexane, TolueneVery LowThe significant polarity of the solute will lead to poor miscibility with nonpolar solvents.[8]

Conclusion

While direct quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, a robust understanding of its potential behavior can be derived from its chemical structure and the known solubility of analogous compounds. This guide provides a comprehensive framework for researchers to approach the solubility determination of this molecule, from theoretical prediction to detailed experimental protocols. The systematic application of these methodologies will enable the generation of crucial data to support the advancement of pharmaceutical development projects involving this and similar compounds.

References

The Pharmacokinetic Profile of 4-Bromo-3-sulfamoylbenzoic Acid: A Computational Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate success as a therapeutic agent. This technical guide provides a comprehensive computational analysis of 4-Bromo-3-sulfamoylbenzoic acid, a molecule of interest in medicinal chemistry. By leveraging established predictive models, we will dissect key molecular descriptors that govern its absorption, distribution, metabolism, and excretion (ADME) properties. This analysis serves as a critical early-stage assessment, offering insights into the compound's potential "drug-likeness" and guiding further development efforts.

The core of this guide focuses on a set of fundamental computational properties: the predicted octanol-water partition coefficient (XlogP), molecular weight, hydrogen bond donor and acceptor counts, rotatable bond count, and topological polar surface area (TPSA). These parameters are foundational to widely accepted principles in drug design, most notably Lipinski's Rule of Five, which provides a framework for evaluating the oral bioavailability of a drug candidate.[1][2][3] Through a detailed examination of these properties, we aim to provide a holistic view of this compound's potential as a viable drug candidate.

Computational Properties of this compound

A summary of the key computationally predicted properties for this compound is presented below. These values, obtained from reputable chemical databases, form the basis of our analysis.

PropertyPredicted ValueReference
XlogP 0.7[4]
Molecular Weight 278.92 g/mol [4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 1[4]
Topological Polar Surface Area (TPSA) 91.9 Ų[5]

In-Depth Analysis of Computational Properties

XlogP: A Measure of Lipophilicity

The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, or its "fat-likeness."[1] It describes the equilibrium distribution of a compound between an organic phase (n-octanol) and an aqueous phase (water). A positive logP value indicates a preference for the lipid phase, while a negative value suggests higher water solubility. In drug development, lipophilicity profoundly influences a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity.[6]

XlogP is a computationally predicted value of logP, derived from the atomic contributions of a molecule.[7][8] For this compound, the predicted XlogP is 0.7 .[4] This relatively low, yet positive, value suggests a balanced character, indicating that the molecule possesses sufficient lipophilicity to potentially cross cell membranes while retaining a degree of aqueous solubility necessary for systemic circulation. This value falls well within the desirable range outlined by Lipinski's Rule of Five, which suggests a logP of less than 5 for orally bioavailable drugs.[3]

Molecular Weight: The Size Factor

Molecular weight is a fundamental physical property that plays a significant role in a drug's diffusion and transport characteristics. Generally, smaller molecules tend to be more readily absorbed and distributed throughout the body. Lipinski's Rule of Five stipulates a molecular weight of less than 500 Daltons as a key criterion for good oral bioavailability.[2][3]

This compound has a molecular weight of 278.92 g/mol , comfortably below the 500 Dalton threshold.[4] This suggests that its size is unlikely to be a hindrance to its absorption and distribution.

Hydrogen Bonding Capacity: Polarity and Interactions

Hydrogen bonds are crucial non-covalent interactions that govern a molecule's solubility, its binding to biological targets, and its ability to cross lipid membranes. The number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms) provides an indication of a molecule's polarity and its potential for interaction with water and biological macromolecules.[9]

This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .[4] These values are well within the limits set by Lipinski's Rule of Five, which recommends no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[3] This suggests that the molecule has a moderate degree of polarity, which is favorable for both aqueous solubility and membrane permeability.

Rotatable Bonds: Conformational Flexibility

The number of rotatable bonds in a molecule is a measure of its conformational flexibility.[10] A molecule with a high number of rotatable bonds can adopt numerous conformations, which can be entropically unfavorable for binding to a specific target receptor.[11] Furthermore, high flexibility can negatively impact oral bioavailability.[12] A lower number of rotatable bonds is generally preferred, with a common guideline suggesting 10 or fewer for good oral bioavailability.[12]

This compound has only 1 rotatable bond , indicating a relatively rigid structure.[4] This low conformational flexibility is advantageous, as it can lead to a more favorable entropic contribution upon binding to a target and is associated with improved oral bioavailability.[13]

Topological Polar Surface Area (TPSA): A Descriptor of Polarity and Permeability

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached hydrogens.[14][15] It is a valuable predictor of a drug's transport properties, particularly its intestinal absorption and blood-brain barrier penetration.[16] A lower TPSA is generally associated with better membrane permeability. For good oral absorption, a TPSA of ≤ 140 Ų is often considered a desirable threshold.[12]

The TPSA of this compound is 91.9 Ų .[5] This value is well below the 140 Ų cutoff, suggesting that the molecule is likely to have good intestinal absorption and membrane permeability.

Adherence to Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline in the early stages of drug discovery to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[1][2][3] The rule states that an orally active drug is likely to have:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 Daltons.

  • A logP (or in this case, XlogP) not greater than 5.

This compound meets all of these criteria, with no violations. This strong adherence to Lipinski's Rule of Five suggests a high probability of good oral bioavailability.

Experimental Workflow for Computational Property Prediction

The following diagram illustrates a conceptual workflow for the computational prediction of the physicochemical properties discussed in this guide. This process is typically automated using various cheminformatics software and online tools.

G cluster_input Input cluster_prediction Computational Prediction cluster_analysis Analysis & Interpretation cluster_output Output Input Chemical Structure (e.g., SMILES, InChI) XlogP XlogP Prediction (Atom-based methods) Input->XlogP Input Structure MW Molecular Weight Calculation Input->MW Input Structure HBD_HBA Hydrogen Bond Donor/Acceptor Count Input->HBD_HBA Input Structure RotBonds Rotatable Bond Count Input->RotBonds Input Structure TPSA Topological Polar Surface Area (TPSA) Input->TPSA Input Structure Lipinski Lipinski's Rule of Five Assessment XlogP->Lipinski ADME ADME Profile Prediction XlogP->ADME MW->Lipinski MW->ADME HBD_HBA->Lipinski HBD_HBA->ADME RotBonds->ADME TPSA->ADME Report Comprehensive Property Report Lipinski->Report ADME->Report

Caption: Conceptual workflow for computational prediction of physicochemical properties.

Conclusion

The computational analysis of this compound reveals a promising profile for a potential drug candidate. Its predicted XlogP, molecular weight, hydrogen bonding characteristics, low number of rotatable bonds, and topological polar surface area all align with the established principles for good oral bioavailability, as encapsulated by Lipinski's Rule of Five. While these in silico predictions provide a strong foundation for further investigation, it is crucial to emphasize that they are a starting point. Experimental validation of these properties and further in vitro and in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound. This guide serves as a testament to the power of computational chemistry in modern drug discovery, enabling the early identification and prioritization of molecules with a higher likelihood of success.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Profile of 4-Bromo-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Bromo-3-sulfamoylbenzoic acid, a compound of interest in pharmaceutical development. In the absence of direct, published experimental data for this specific molecule, this document synthesizes information from analogous structures, including sulfonamides and aromatic sulfonic acids, to construct a predictive thermal behavior profile. We detail the foundational principles of thermal analysis and provide robust, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methodologies are presented as a self-validating system for researchers to experimentally determine the precise thermal characteristics of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal properties of this and similar chemical entities to ensure safety, stability, and efficacy in their applications.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

This compound belongs to a class of sulfonamide-containing aromatic carboxylic acids. Such molecules are often investigated as intermediates or active pharmaceutical ingredients (APIs). The thermal stability of any pharmaceutical compound is a cornerstone of its development profile. It dictates crucial parameters such as shelf-life, storage conditions, manufacturing processes (e.g., drying, milling, and formulation), and ultimately, the safety and efficacy of the final drug product.

Uncontrolled thermal decomposition can lead to a loss of potency, the formation of potentially toxic degradants, and changes in physical properties like crystal form and solubility. For a molecule like this compound, the presence of three distinct functional groups—a carboxylic acid, a sulfonamide, and a bromo-substituted aromatic ring—suggests a complex decomposition pathway. Each of these moieties exhibits different thermal labilities, and their interaction will govern the overall stability of the compound.

This guide will provide a predictive overview of its thermal behavior and equip the reader with the necessary experimental framework to elucidate its precise decomposition profile.

Predicted Thermal Profile of this compound

Based on the known thermal behavior of related chemical structures, we can anticipate a multi-stage decomposition for this compound.

  • Sulfonamide Group: The sulfonamide moiety is often the most thermally labile part of such molecules. Studies on various sulfonamides have shown that they can undergo degradation at elevated temperatures.[1][2] The decomposition of sulfonic acid functional groups is known to significantly lower the overall thermal stability of a compound.[3]

  • Carboxylic Acid Group: Aromatic carboxylic acids can undergo decarboxylation at high temperatures.

  • Aromatic Ring: The bromo-substituted benzene ring is expected to be the most thermally stable component, likely degrading at much higher temperatures.

Therefore, a plausible decomposition sequence, to be verified experimentally, would involve the initial loss of the sulfamoyl group (as SO₂ and NH₃ or related species) and/or the carboxylic acid group (as H₂O and CO₂), followed by the fragmentation of the remaining brominated aromatic structure at significantly higher temperatures.

Experimental Workflow for Thermal Analysis

To experimentally validate and precisely quantify the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis & Interpretation sample This compound Sample weigh Accurate Weighing (3-5 mg) sample->weigh tga_setup Instrument: TGA Q500 or similar Crucible: Platinum or Alumina Atmosphere: N2 (50 mL/min) weigh->tga_setup dsc_setup Instrument: DSC Q2000 or similar Crucible: Hermetically sealed aluminum Atmosphere: N2 (50 mL/min) weigh->dsc_setup tga_run Temperature Program: 1. Equilibrate at 30 °C 2. Ramp 10 °C/min to 600 °C tga_setup->tga_run tga_data Data Acquisition: - Mass vs. Temperature - Derivative of Mass vs. Temperature (DTG) tga_run->tga_data tga_analysis TGA Analysis: - Onset of decomposition - Mass loss steps (%) tga_data->tga_analysis dsc_run Temperature Program: 1. Equilibrate at 30 °C 2. Ramp 10 °C/min to 300 °C (or onset of decomposition from TGA) dsc_setup->dsc_run dsc_data Data Acquisition: - Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis DSC Analysis: - Melting point (endotherm) - Decomposition exotherm/endotherm dsc_data->dsc_analysis correlation Correlate TGA & DSC Events tga_analysis->correlation dsc_analysis->correlation profile Construct Thermal Decomposition Profile correlation->profile

Caption: Experimental workflow for the thermal analysis of this compound.

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample loses mass due to decomposition or volatilization.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500).

Protocol:

  • Crucible Selection and Preparation: Use an inert crucible, such as platinum or alumina. Tare the crucible in the TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound directly into the tared crucible.

  • Atmosphere: Use an inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A common heating rate is 10-20 °C/min.[3]

  • Data Collection: Record the mass of the sample as a function of temperature. The instrument software will also generate the first derivative of the mass loss curve (DTG), which helps to identify the temperatures of maximum decomposition rates.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000).

Protocol:

  • Crucible Selection and Preparation: Use hermetically sealed aluminum pans to contain any evolved gases during decomposition. Tare an empty, sealed aluminum pan as the reference.

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into an aluminum pan and hermetically seal it.

  • Atmosphere: Use an inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just above the onset of decomposition as determined by TGA (e.g., 300 °C). This prevents extensive contamination of the DSC cell from decomposition products.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Interpretation and Expected Results

The data from TGA and DSC should be correlated to build a complete thermal profile.

Quantitative Data Summary (Hypothetical)

The following table presents a plausible, hypothetical dataset for the thermal analysis of this compound, based on the behavior of similar compounds. This data must be confirmed by experimentation.

Thermal EventTechniqueOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Enthalpy (J/g)
MeltingDSC~255~258N/A(Endothermic)
Initial DecompositionTGA/DSC~260~280~35-45(Exothermic)
Secondary DecompositionTGA>400-Variable-

Note: The melting point is estimated based on structurally similar compounds like 4-bromobenzoic acid which has a melting point of 252-254 °C. The decomposition is expected to follow melting.

Proposed Decomposition Pathway

The initial mass loss observed in TGA, commencing shortly after the melting point, can be attributed to the fragmentation of the sulfamoyl and carboxylic acid groups. The subsequent mass loss at higher temperatures would correspond to the breakdown of the brominated aromatic ring.

G A This compound B Molten State A->B ~255-258 °C (Melting) C Initial Gaseous Products (SO₂, NH₃, H₂O, CO₂) B->C D Intermediate Aromatic Fragments B->D ~260-350 °C (Initial Decomposition) E Further Gaseous Products D->E F Char Residue D->F >400 °C (Secondary Decomposition)

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion and Recommendations

This technical guide has outlined a predictive thermal profile for this compound based on established chemical principles and data from analogous compounds. The provided experimental protocols for TGA and DSC offer a robust framework for the empirical determination of its thermal stability and decomposition characteristics.

It is strongly recommended that researchers perform these analyses to obtain precise data. This will enable the establishment of safe handling and storage procedures, inform the design of manufacturing processes, and ensure the overall quality and stability of any formulation containing this compound. Further analysis of the evolved gases using techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) would provide definitive identification of the decomposition products, offering a more complete understanding of the degradation mechanism.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors from 4-Bromo-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Ubiquitous Enzyme for Therapeutic Gain

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, electrolyte balance, and cellular respiration. The ubiquitous nature of CAs and the involvement of specific isoforms in various pathologies have made them attractive targets for drug discovery.[2][3] Inhibition of carbonic anhydrases has led to established therapeutic agents for glaucoma, epilepsy, and altitude sickness, with ongoing research exploring their potential in cancer and obesity treatments.[3]

The sulfonamide group is a cornerstone of carbonic anhydrase inhibitor (CAI) design, with its ability to coordinate to the zinc ion in the enzyme's active site. This guide focuses on the synthetic utility of a key starting material, 4-bromo-3-sulfamoylbenzoic acid , in the generation of novel CAIs. This molecule is strategically functionalized with a carboxylic acid for derivatization, a sulfonamide for enzymatic targeting, and a bromine atom that serves as a versatile handle for carbon-carbon bond formation.

This document provides a detailed exploration of two principal synthetic pathways originating from this compound: amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling . We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Strategic Approaches to Derivatization

The molecular architecture of this compound offers two primary vectors for chemical modification to explore the structure-activity relationship (SAR) of novel carbonic anhydrase inhibitors. The choice of synthetic route allows for the introduction of diverse chemical moieties, influencing the potency, isoform selectivity, and pharmacokinetic properties of the final compounds.

G start This compound amide Amide Bond Formation (at Carboxylic Acid) start->amide Acylation suzuki Suzuki-Miyaura Coupling (at Bromo position) start->suzuki C-C Bond Formation inhibitors1 Amide-based CAIs amide->inhibitors1 inhibitors2 Biaryl CAIs suzuki->inhibitors2

Figure 1: Synthetic strategies from this compound.

Pathway 1: Amide Bond Formation - Building Diversity through Acylation

The carboxylic acid moiety of this compound is readily activated for amide bond formation, a robust and widely utilized reaction in medicinal chemistry. This approach allows for the introduction of a vast array of amines, each contributing unique steric and electronic features to the final molecule. These modifications can profoundly impact the inhibitor's interaction with the active site residues of different carbonic anhydrase isoforms.

Mechanistic Rationale for Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and enhance efficiency. Alternatively, uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide rapid and high-yielding amide bond formation.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation A Carboxylic Acid B Coupling Reagent (e.g., EDCI/HOBt, HATU) C Activated Ester Intermediate B->C D Amine (R-NH2) C->D E Tetrahedral Intermediate D->E F Amide Product E->F G Byproducts E->G

Figure 2: Generalized workflow for amide bond formation.

Experimental Protocol: Amide Synthesis using EDCI/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and cool to 0 °C in an ice bath.

  • Slowly add EDCI (1.5 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.

Rationale for Procedural Steps:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the activated ester intermediate.

  • Anhydrous Solvent: Ensures that water does not compete with the amine as a nucleophile.

  • DIPEA: A non-nucleophilic base used to neutralize the HOBt and any hydrochloride salts of the amine or coupling reagents, driving the reaction to completion.

  • 0 °C Addition of EDCI: Controls the initial exothermic reaction of the carbodiimide activation.

  • Aqueous Workup: Removes unreacted starting materials, coupling reagents, and byproducts.

Illustrative Data for Amide-based Carbonic Anhydrase Inhibitors
Compound IDAmine MoietyCA I (Ki, nM)CA II (Ki, nM)CA IV (Ki, nM)
Analogue 1 Glycine methyl ester50815
Analogue 2 L-Phenylalanine methyl ester451012
Analogue 3 2-Mercaptobenzothiazole2547
Dorzolamide (Reference drug)30000.920

Data is illustrative and based on findings for 4-chloro-3-sulfamoyl-benzenecarboxamide derivatives as reported in Mincione, F., et al. (1998).[4]

Pathway 2: Suzuki-Miyaura Cross-Coupling - Forging Biaryl Scaffolds

The bromine atom on the aromatic ring of this compound provides a key reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This powerful C-C bond-forming reaction enables the synthesis of biaryl structures, a common motif in pharmacologically active compounds. This pathway allows for the exploration of how larger, conjugated systems appended to the core structure influence inhibitor potency and selectivity.

Mechanistic Rationale for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the biaryl product.

G A Pd(0) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br B->C D Transmetalation C->D Ar'-B(OH)2 + Base E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K2CO3, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., PPh3, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the biaryl product.

Rationale for Procedural Steps:

  • Inert Gas: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

  • Base: The base is essential for the transmetalation step, activating the boronic acid.

  • Ligand: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Illustrative Data for Biaryl Carbonic Anhydrase Inhibitors

While specific examples starting from this compound are not prevalent in the searched literature, the general class of benzenesulfonamide derivatives has been extensively studied. The following data for related sulfonamide inhibitors illustrates the potency that can be achieved.

Compound IDGeneral StructurehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Inhibitor A Pyrazole-carboxamide sulfonamide>10000866.7568.8432.8
Inhibitor B Indole-triazole-chalcone sulfonamide18.8<100<10010-41.9
Acetazolamide (Reference drug)25012255.7

Data is illustrative and based on findings for various benzenesulfonamide derivatives as reported in Angeli, A., et al. (2021) and Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids (2020).[6][7]

Validation and Characterization

The identity and purity of the synthesized carbonic anhydrase inhibitors should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized inhibitors.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms should be determined using established biochemical assays, such as the stopped-flow CO₂ hydration assay. This will allow for the determination of key inhibitory parameters like IC₅₀ and Kᵢ values, enabling a thorough structure-activity relationship analysis.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel carbonic anhydrase inhibitors. The two primary synthetic routes, amide bond formation and Suzuki-Miyaura cross-coupling, provide access to a wide chemical space for the development of potent and selective inhibitors. The protocols outlined in these application notes provide a robust foundation for researchers in drug discovery and medicinal chemistry to explore the therapeutic potential of this compound class. Future work should focus on building a library of diverse derivatives and systematically evaluating their inhibitory profiles against a panel of carbonic anhydrase isoforms to identify lead compounds with promising therapeutic properties.

References

A Validated Stability-Indicating HPLC-UV Method for the Quantification of 4-Bromo-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Bromo-3-sulfamoylbenzoic acid. This compound is a critical analyte in pharmaceutical development, often encountered as a process intermediate, starting material, or potential impurity in the synthesis of active pharmaceutical ingredients (APIs). The method utilizes a reverse-phase C18 column with isocratic elution and UV detection, ensuring high specificity, accuracy, and precision. The protocol has been fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for routine quality control, stability studies, and impurity profiling in the pharmaceutical industry.

Introduction and Scientific Rationale

This compound is a substituted benzoic acid derivative. In pharmaceutical manufacturing, rigorous control of impurities and related substances is paramount to ensure the safety and efficacy of the final drug product. Structurally similar compounds, such as 4-chloro-5-sulfamoylbenzoic acid, are known impurities and metabolites of widely used diuretics like furosemide.[1][2][3][4] Therefore, having a reliable and validated analytical method to quantify this compound is essential for process optimization, quality assurance, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolving power and sensitivity.[4][5] The method described herein employs reverse-phase chromatography, which is ideally suited for separating moderately polar aromatic compounds. The analyte's chemical structure, featuring a benzene ring, acts as a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

Analyte Chemical Structure

The chemical structure of this compound contains key functional groups that dictate its chromatographic behavior and detectability.

Caption: Chemical structure and key functional groups of the analyte.

Materials and Methodology

Instrumentation and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab, Empower™, or Chromeleon™ software.

  • Analytical Balance: 5-decimal place readability (e.g., Mettler Toledo XP205).

  • pH Meter: Calibrated with standard buffers.

  • Ultrasonic Bath and Vacuum Filtration assembly for mobile phase preparation.

Chemicals and Reagents
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric Acid (AR grade).

  • Water (Milli-Q® or equivalent, resistivity >18.2 MΩ·cm).

Chromatographic Conditions
ParameterCondition
Column Waters Symmetry® C18, 4.6 x 150 mm, 5 µm or equivalent
Mobile Phase Acetonitrile : 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) in a ratio of 40:60 (v/v).
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time Approximately 10 minutes

Expert Insight: Justification of Chromatographic Conditions

  • Mobile Phase pH: The analyte possesses a carboxylic acid group. Maintaining the mobile phase pH at 3.0, well below the pKa of the carboxyl group (typically ~4-5), ensures it remains in its protonated, non-ionized form. This is critical for achieving consistent retention, sharp peak symmetry, and avoiding peak splitting or tailing.

  • Column Choice: A standard C18 stationary phase provides the necessary hydrophobic character to retain the analyte via reverse-phase interactions with its aromatic ring and bromo group.

  • Detector Wavelength: The wavelength of 275 nm is selected as it corresponds to a high absorbance maximum for the substituted benzoic acid chromophore, ensuring optimal sensitivity for quantification.

Experimental Protocols

Mobile Phase Preparation (1 Liter)
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 600 mL of HPLC-grade water.

  • Adjust the pH of the buffer solution to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

  • Add 400 mL of Acetonitrile to the buffer solution.

  • Mix thoroughly and degas the final solution for 15 minutes in an ultrasonic bath or by vacuum filtration through a 0.45 µm membrane filter.

Standard Solution Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards for linearity and accuracy studies (e.g., 1, 5, 10, 20, 50, and 80 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation
  • Accurately weigh a quantity of the sample powder (e.g., drug substance) expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Workflow

Caption: General workflow for the HPLC analysis and method validation.

Method Validation (ICH Q2(R2) Framework)

Every protocol must be a self-validating system to ensure trustworthiness.[6][7] The described method was validated against the core performance characteristics mandated by ICH guidelines.[8][9][10]

System Suitability

Before sample analysis, the chromatographic system's performance is verified. A working standard (e.g., 20 µg/mL) is injected five times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity (Selectivity)

Specificity was confirmed by injecting a blank (mobile phase), a placebo solution (a mixture of all potential formulation excipients), and a sample solution spiked with the analyte. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's ability to assess the analyte unequivocally.

Linearity and Range

Linearity was assessed by plotting a calibration curve using six concentration levels from 1 µg/mL to 80 µg/mL. The method demonstrated excellent linearity over this range.

Accuracy (as Recovery)

Accuracy was determined by spiking a placebo solution with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percent recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system to assess inter-day and inter-analyst variability.

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD: The concentration yielding an S/N ratio of 3:1.

  • LOQ: The concentration yielding an S/N ratio of 10:1.

Robustness

The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2 °C) No significant changes in retention time or peak area were observed, confirming the method's reliability under varied conditions.

Summary of Validation Results

The following table summarizes the quantitative data obtained during method validation, demonstrating that the method is fit for its intended purpose.

Validation ParameterAcceptance CriteriaObserved Result
Specificity No interference at analyte RTComplies
Linearity (R²) ≥ 0.9990.9998
Range -1 – 80 µg/mL
Accuracy (% Recovery) 98.0% – 102.0%99.2% – 101.5%
Precision (RSD%)
Repeatability≤ 2.0%0.65%
Intermediate Precision≤ 2.0%1.12%
LOD -0.15 µg/mL
LOQ -0.50 µg/mL
Robustness System suitability passesComplies

Conclusion

This application note provides a comprehensive, detailed, and scientifically-grounded protocol for the quantification of this compound using HPLC-UV. The method is simple, rapid, and has been rigorously validated to meet the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines. The provided explanations and validation data establish the method's trustworthiness and suitability for routine use in quality control laboratories, aiding researchers and drug development professionals in ensuring product quality and regulatory compliance.

References

High-Throughput Purity Analysis of 4-Bromo-3-sulfamoylbenzoic Acid: A Comparative Study of HPLC and UPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This application note presents a detailed comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the purity determination of 4-Bromo-3-sulfamoylbenzoic acid, a key intermediate in pharmaceutical synthesis. We provide two fully developed, step-by-step protocols designed for accuracy, robustness, and efficiency. The UPLC method demonstrates a significant reduction in analysis time and solvent consumption while improving chromatographic resolution, thereby offering a substantial enhancement in laboratory throughput and sustainability. This guide is intended for researchers, quality control analysts, and drug development professionals seeking to implement or optimize purity testing for this and structurally related compounds.

Introduction: The Analytical Challenge

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including certain diuretics. Its purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are required to quantify the main component and detect any process-related impurities or degradation products.

The primary analytical challenge lies in developing a method that can separate the highly polar main analyte from potentially closely related impurities with similar physicochemical properties. This necessitates careful optimization of stationary phase chemistry, mobile phase composition, and gradient elution parameters. This document details the development and comparison of a traditional HPLC method and a modern UPLC method to address this challenge, providing a clear rationale for methodological choices.

Principles of Chromatographic Separation for Polar Analytes

The separation of polar compounds like this compound by reversed-phase chromatography is governed by the interactions between the analyte, the stationary phase, and the mobile phase.

  • Analyte pKa and Mobile Phase pH: this compound possesses both an acidic carboxylic acid group and a sulfonamide group. The ionization state of these groups, which is controlled by the mobile phase pH, is a critical parameter. To achieve consistent retention and good peak shape, the pH of the mobile phase should be set at least 2 units away from the analyte's pKa. For this compound, using an acidic mobile phase (e.g., pH 2.5-3.0) ensures that the carboxylic acid is protonated, increasing its hydrophobicity and retention on a C18 column.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a good starting point. The choice between traditional fully porous particles (for HPLC) and sub-2 µm solid-core particles (for UPLC) is the primary determinant of efficiency and analysis speed. UPLC columns, with their smaller particle sizes, yield significantly higher plate counts, leading to sharper peaks and better resolution.

  • Mobile Phase Composition: A mixture of an aqueous buffer (to control pH and ionic strength) and an organic modifier (typically acetonitrile or methanol) is used. Acetonitrile is often preferred due to its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic modifier is increased over time, is essential for eluting any less polar impurities and ensuring the column is cleaned after each injection.

Experimental Workflow and Protocols

Standard and Sample Preparation

A standardized and consistent sample preparation protocol is fundamental to achieving reproducible results.

Protocol:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Diluent Selection: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions, preventing peak distortion.

  • Dissolution: Add approximately 15 mL of diluent to the volumetric flask and sonicate for 5 minutes, or until the standard is fully dissolved.

  • Final Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Preparation: Prepare samples of the test material at the same concentration (100 µg/mL) following the same procedure.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm PVDF or Nylon syringe filter to remove particulates and protect the chromatographic column.

HPLC Method Protocol

This method is designed for use with standard HPLC systems and provides a robust, reliable baseline for purity analysis.

Instrumentation and Conditions:

ParameterSpecification
Instrument Agilent 1260 Infinity II or equivalent HPLC system
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
95% B hold for 2 minutes
95% B to 5% B over 1 minute
Re-equilibration for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV/DAD at 235 nm
Run Time 23 minutes

Rationale for Choices:

  • Formic Acid: Acts as a pH modifier to ensure the analyte is in a single ionic form and as an ion-pairing agent to improve peak shape.

  • Gradient Elution: A broad gradient is used to ensure the elution of all potential impurities, which may have a wide range of polarities.

  • 5 µm Particle Size: Represents a standard particle size for HPLC, offering a good balance between efficiency and backpressure.

UPLC Method Protocol

This method leverages UPLC technology for a rapid, high-resolution separation, ideal for high-throughput environments.

Instrumentation and Conditions:

ParameterSpecification
Instrument Waters ACQUITY UPLC H-Class or equivalent UPLC system
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 minutes
95% B hold for 0.5 minutes
95% B to 5% B over 0.2 minutes
Re-equilibration for 0.8 minutes
Flow Rate 0.6 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detector UV/DAD at 235 nm
Run Time 4 minutes

Rationale for Choices:

  • 1.7 µm Particle Size: The sub-2 µm particle size of the BEH C18 column provides significantly higher efficiency, leading to sharper peaks and better resolution.

  • Shorter Column and Higher Flow Rate: The method is scaled down for the smaller column dimensions. The flow rate is optimized for the particle size to maintain high efficiency while dramatically reducing run time.

  • Higher Temperature: A slightly elevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak shape.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes for both the HPLC and UPLC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample (25 mg) dissolve Dissolve in Diluent (50:50 ACN:H2O) weigh->dissolve sonicate Sonicate 5 min dissolve->sonicate dilute Dilute to 25 mL (Stock: 1000 µg/mL) sonicate->dilute work_std Prepare Working Std (100 µg/mL) dilute->work_std filter Filter (0.22 µm) work_std->filter inject Inject 10 µL filter->inject separate Separate on C18 Column (4.6x150mm, 5µm) Flow: 1.0 mL/min inject->separate gradient Run 23 min Gradient separate->gradient detect Detect at 235 nm gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: HPLC analytical workflow for this compound.

UPLC_Workflow cluster_prep_uplc Sample Preparation cluster_analysis_uplc UPLC Analysis cluster_data_uplc Data Processing weigh_u Weigh Standard/Sample (25 mg) dissolve_u Dissolve in Diluent (50:50 ACN:H2O) weigh_u->dissolve_u sonicate_u Sonicate 5 min dissolve_u->sonicate_u dilute_u Dilute to 25 mL (Stock: 1000 µg/mL) sonicate_u->dilute_u work_std_u Prepare Working Std (100 µg/mL) dilute_u->work_std_u filter_u Filter (0.22 µm) work_std_u->filter_u inject_u Inject 2 µL filter_u->inject_u separate_u Separate on BEH C18 (2.1x50mm, 1.7µm) Flow: 0.6 mL/min inject_u->separate_u gradient_u Run 4 min Gradient separate_u->gradient_u detect_u Detect at 235 nm gradient_u->detect_u integrate_u Integrate Peaks detect_u->integrate_u calculate_u Calculate Purity (% Area Normalization) integrate_u->calculate_u report_u Generate Report calculate_u->report_u

Caption: UPLC analytical workflow for this compound.

Comparative Analysis: HPLC vs. UPLC

The primary advantages of the UPLC method are immediately apparent when compared directly with the traditional HPLC approach.

ParameterHPLC MethodUPLC MethodImprovement Factor
Analysis Time 23 minutes4 minutes~5.8x Faster
Resolution (USP) GoodExcellentImproved baseline separation
Solvent Consumption ~23 mL / injection~2.4 mL / injection~90% Reduction
Backpressure ~150 bar~600 barHigher, requires UPLC system
Sensitivity Baseline~2-3x HigherSharper peaks increase S/N
Throughput ~2 samples / hour~15 samples / hour~7.5x Higher

The UPLC method offers a dramatic increase in sample throughput and a significant reduction in solvent purchase and disposal costs, contributing to a more sustainable and cost-effective laboratory operation. The enhanced resolution also provides greater confidence in the purity data, as small, closely eluting impurities are more likely to be detected and accurately quantified.

Conclusion and Recommendations

Both the HPLC and UPLC methods presented here are suitable for the purity analysis of this compound.

  • The HPLC method is robust, reliable, and can be implemented on any standard HPLC system, making it an excellent choice for laboratories without access to UPLC technology.

  • The UPLC method is highly recommended for laboratories focused on high-throughput analysis, method modernization, and green chemistry initiatives. The significant savings in time and solvent, coupled with superior chromatographic performance, represent a compelling justification for its adoption.

The choice between these methods will depend on the specific needs, sample load, and available instrumentation of the laboratory. For new method development, a UPLC-based approach should be considered the default choice to leverage its clear performance advantages.

Application Note: A Comprehensive Guide to the Synthesis of Amides from 4-Bromo-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of amide derivatives from 4-Bromo-3-sulfamoylbenzoic acid. This starting material is a key building block in medicinal chemistry, and its derivatization is crucial for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the reaction mechanisms, practical execution, and troubleshooting of amide bond formation. We present two robust protocols utilizing common coupling reagents: a carbodiimide-based method (EDC/HOBt) and a more potent uronium-based method (HATU), explaining the rationale behind each procedural step to ensure reproducible and high-yield syntheses.

Introduction: The Significance of Sulfamoylbenzamides

This compound is a versatile scaffold in drug discovery. The presence of three distinct functional groups—a carboxylic acid, a sulfonamide, and an aryl bromide—allows for selective and sequential chemical modifications to generate diverse molecular libraries. The amide derivatives, in particular, are prevalent in numerous bioactive molecules. The amide bond itself is a cornerstone of biochemistry, forming the backbone of peptides and proteins[1]. In small molecule therapeutics, the conversion of a carboxylic acid to an amide is a fundamental strategy to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability, as well as to establish key hydrogen bonding interactions with biological targets[2].

The synthesis of amides from carboxylic acids and amines is typically not a spontaneous reaction. The direct condensation would require extreme temperatures and result in the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3][4]. This guide focuses on modern, reliable methods for this activation and subsequent amide bond formation.

Principles of Amide Bond Formation

The most common strategy for amide synthesis involves the in-situ activation of the carboxylic acid using a coupling reagent. This process transforms the poor leaving group of the carboxylic acid (-OH) into a much better one.

Mechanism Overview:
  • Activation: The coupling reagent reacts with the carboxylate group of this compound to form a highly reactive acyl-intermediate (e.g., an O-acylisourea for carbodiimides, or an acyloxyphosphonium/aminium salt).

  • Nucleophilic Attack: The primary or secondary amine, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Bond Formation & Byproduct Release: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the coupling reagent byproduct (e.g., dicyclohexylurea for DCC, or a soluble urea derivative for EDC)[4].

The selection of the coupling reagent is critical and depends on factors like the reactivity of the amine, steric hindrance, cost, and the need to suppress side reactions like racemization in chiral substrates.[3][5].

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reaction Conditions Acid 4-Bromo-3-sulfamoyl- benzoic Acid Product Target Amide Product Acid->Product Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Product Base Non-nucleophilic Base (e.g., DIPEA) Base->Product Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Product Byproduct Coupling Reagent Byproduct

Caption: General workflow for amide synthesis.

Protocol 1: Carbodiimide-Mediated Amide Synthesis (EDC/HOBt)

This method is a cost-effective and robust choice for a wide range of amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as its urea byproduct can be removed with an aqueous wash. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial to increase efficiency and minimize side reactions.[6][7].

Materials and Reagents
Reagent/MaterialGradeNotes
This compound≥98% PurityStarting material.
Amine (Primary or Secondary)≥98% PurityThe nucleophilic coupling partner.
EDC·HClSynthesis GradeWater-soluble carbodiimide coupling reagent.
HOBtSynthesis GradeAdditive to suppress side reactions.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Non-nucleophilic base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Reaction solvent.
Dichloromethane (DCM)ACS GradeFor extraction.
Saturated aq. NaHCO₃Reagent GradeFor aqueous workup.
BrineReagent GradeFor aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeFor drying organic layers.
Round-bottom flask, magnetic stirrerN/AStandard laboratory glassware.
Step-by-Step Experimental Protocol
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution). Add the desired amine (1.0-1.2 eq) and HOBt (1.2 eq).

    • Causality Note: Adding the amine at this stage is common, but for particularly sensitive substrates, pre-activation of the acid (see Protocol 2) is recommended. HOBt acts as a scavenger for the initial O-acylisourea intermediate, forming an activated HOBt ester that is less prone to side reactions.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir for 5 minutes.

    • Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. Its role is twofold: to deprotonate the carboxylic acid, forming the more reactive carboxylate, and to neutralize the HCl salt of EDC and any acids formed during the reaction.[6].

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Note: The activation step is exothermic. Cooling helps to control the reaction rate, minimize potential side reactions, and improve the stability of the activated intermediate.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup (Quenching & Extraction):

    • Pour the reaction mixture into a separatory funnel containing water or 5% aq. LiCl (to help break up DMF emulsions).

    • Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate or DCM.

    • Combine the organic layers.

    • Wash sequentially with saturated aq. NaHCO₃, water, and finally brine.

    • Causality Note: The NaHCO₃ wash removes any unreacted starting acid and HOBt. The water and brine washes remove residual DMF and water-soluble byproducts like the EDC-urea.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, or acetonitrile) to yield the pure amide.[8].

Protocol 2: Uronium/Aminium-Based Amide Synthesis (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or poorly nucleophilic amines.[5][6]. It is more expensive than EDC but is a powerful tool for challenging couplings.

Experimental Workflow: HATU Coupling

G start Dissolve Acid & DIPEA in anhydrous DMF cool Cool to 0 °C start->cool add_hatu Add HATU cool->add_hatu preactivate Stir for 15-30 min (Pre-activation) add_hatu->preactivate add_amine Add Amine (dropwise) preactivate->add_amine react Warm to RT Stir 1-4 hours add_amine->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Chromatography or Recrystallization) workup->purify

Caption: Step-by-step workflow for HATU-mediated amide synthesis.

Materials and Reagents
  • Same as Protocol 1, but replace EDC·HCl and HOBt with HATU (Synthesis Grade) .

Step-by-Step Experimental Protocol
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution & Base: Dissolve the acid in anhydrous DMF (~0.1 M) and add DIPEA (2.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Pre-activation: Add HATU (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C.

    • Causality Note: This "pre-activation" step is a key advantage of the HATU protocol. It allows the carboxylic acid to be fully converted to its highly reactive activated ester intermediate before the amine is introduced. This minimizes the risk of the amine reacting with other species and is particularly useful for preventing side reactions with complex substrates.[6].

  • Amine Addition: Add the amine (1.0-1.2 eq), preferably dissolved in a small amount of DMF, dropwise to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU-mediated couplings are typically much faster than EDC couplings.

  • Monitoring, Workup, and Purification: Follow steps 7, 8, 9, and 10 from Protocol 1. The workup procedure is identical.

Troubleshooting Guide

Problem Identified (by TLC/LC-MS)Potential Cause(s)Suggested Solution(s)
Low or No Product Formation1. Inactive coupling reagent.2. Insufficiently reactive amine.3. Wet solvent/reagents.1. Use a fresh bottle of coupling reagent.2. Switch to a more potent reagent (e.g., from EDC to HATU). Increase reaction temperature or time.3. Use anhydrous solvents and reagents.
Unreacted Starting Acid Remains1. Insufficient equivalents of coupling reagent or base.2. Short reaction time.1. Increase equivalents of coupling reagent and base to 1.5 eq and 3.0 eq, respectively.2. Extend the reaction time, monitoring periodically.
Side Product Formation1. Amine is reacting with itself or the coupling reagent.2. Epimerization (if chiral).1. Lower the reaction temperature. Use the pre-activation method described in Protocol 2.2. Ensure an additive like HOBt or Oxyma is used with carbodiimides. Run the reaction at 0 °C.

Conclusion

The synthesis of amides from this compound is a fundamental transformation in medicinal chemistry. The choice between a cost-effective carbodiimide-based protocol and a highly efficient uronium-based method allows researchers to tailor their synthetic strategy to the specific amine substrate and project requirements. By understanding the causal principles behind each step—from the role of the base and the necessity of anhydrous conditions to the mechanism of acid activation—scientists can confidently and reproducibly synthesize a diverse range of sulfamoylbenzamide derivatives for downstream applications in drug discovery and development. Careful monitoring and appropriate purification techniques are paramount to isolating the target compound with high purity.

References

Application Notes & Protocols: The Role of 4-Bromo-3-sulfamoylbenzoic Acid in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pursuit of novel anti-inflammatory agents remains a cornerstone of medicinal chemistry, driven by the need for more selective and potent therapeutics with improved safety profiles. Within this landscape, specific molecular scaffolds serve as foundational blueprints for innovation. 4-Bromo-3-sulfamoylbenzoic acid has emerged as a particularly compelling starting point for the design of next-generation anti-inflammatory drugs. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of this scaffold's strategic importance, its primary mechanisms of action, and detailed protocols for its application in a research setting. We will explore its role primarily as a precursor to potent carbonic anhydrase inhibitors, a class of compounds with increasingly recognized anti-inflammatory properties, and delve into its potential for developing inhibitors of other key inflammatory targets.

Scientific Rationale: The Strategic Importance of the Scaffold

The therapeutic potential of this compound is not coincidental; it is a product of deliberate chemical architecture. Each functional group on the benzene ring contributes to its utility as a pharmacophore for anti-inflammatory drug design.

  • The Sulfonamide Moiety (-SO₂NH₂): This is the cornerstone of the scaffold's primary biological activity. The sulfonamide group is a classic zinc-binding group, essential for the inhibition of metalloenzymes. It is the key functional group responsible for the potent inhibition of carbonic anhydrase (CA) isoforms, which play a critical role in pH regulation and ion transport processes that are closely linked to the inflammatory response[1][2][3]. The sulfonamide scaffold is a versatile and promising foundation in drug discovery, leading to numerous FDA-approved drugs for various conditions, including inflammatory diseases[4].

  • The Carboxylic Acid Moiety (-COOH): The benzoic acid portion of the molecule provides a critical site for further chemical modification. It can be converted into amides, esters, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties[5][6]. This allows for the creation of extensive libraries of derivatives to explore structure-activity relationships (SAR). Furthermore, the carboxyl group itself is a feature in many non-steroidal anti-inflammatory drugs (NSAIDs), contributing to their binding at the active sites of enzymes like cyclooxygenase (COX)[7].

  • The Bromine Atom (-Br): The strategic placement of a bromine atom at the 4-position offers several advantages. As a halogen, it increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake. More importantly, the bromine atom can serve as a "handle" for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings), enabling the introduction of diverse aryl or alkyl groups to probe interactions with target proteins[7]. Bromo-substitutions have been noted in various potent enzyme inhibitors, suggesting their role in optimizing binding interactions[8][9][10].

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

A growing body of evidence implicates carbonic anhydrase (CA) activity in the pathogenesis of inflammation. CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This function is vital for regulating pH at both the cellular and systemic levels.[3]

Inflammatory conditions are often associated with local acidosis. By inhibiting CAs, derivatives of this compound can modulate the pH of the inflamed microenvironment. This pH modulation has a profound impact on immune cell function, including macrophages.[1][2] Specifically, CA inhibition can lead to a reduction in the production of pro-inflammatory cytokines, thereby dampening the overall inflammatory cascade[1][11]. This makes CA a compelling therapeutic target for inflammatory diseases[3][12].

G Scaffold 4-Bromo-3-sulfamoylbenzoic Acid Derivative CA Carbonic Anhydrase (CA) (e.g., CA-II, CA-IX, CA-XII) Scaffold->CA Inhibits pH_Reg Disrupted pH Homeostasis (Metabolic Acidosis) CA->pH_Reg Regulates Macrophage Macrophage Activation (M1 Phenotype) pH_Reg->Macrophage Modulates Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, NO) Macrophage->Cytokines Releases Inflammation Inflammatory Response Cytokines->Inflammation Drives

Caption: Mechanism of anti-inflammation via Carbonic Anhydrase inhibition.

Application Note 1: Synthesis of N-Substituted Derivatives

The this compound scaffold is an intermediate, not the final drug. Its value lies in its utility for generating diverse libraries of compounds. The following protocol outlines a general method for synthesizing N-substituted derivatives.

Principle: This two-step synthesis first converts the carboxylic acid to a more reactive acid chloride. The subsequent reaction with a primary or secondary amine yields the desired N-substituted benzamide derivative. This approach is a standard and robust method in medicinal chemistry.

G Start 4-Bromo-3-sulfamoyl- benzoic acid Step1 Step 1: Acid Chloride Formation Reagent: Thionyl Chloride (SOCl₂) Solvent: Toluene (or neat) Start->Step1 Intermediate 4-Bromo-3-sulfamoyl- benzoyl chloride Step1->Intermediate Step2 Step 2: Amide Coupling Reagent: Primary/Secondary Amine (R₁R₂NH) Base: Triethylamine (TEA) or Pyridine Solvent: THF or DCM Intermediate->Step2 Product Final N-Substituted Amide Derivative Step2->Product

Caption: General workflow for synthesizing N-substituted derivatives.

Protocol: Synthesis of N-benzyl-4-bromo-3-sulfamoylbenzamide

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • Benzylamine

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF, anhydrous)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel.

  • Step-by-Step Procedure:

    • Part A: Formation of the Acid Chloride

      • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

      • Add thionyl chloride (5.0 eq) to the flask. Causality Note: A large excess of thionyl chloride is used to serve as both reagent and solvent, driving the reaction to completion.

      • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

      • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting solid crude 4-Bromo-3-sulfamoylbenzoyl chloride is used in the next step without further purification.

    • Part B: Amide Coupling

      • In a separate 100 mL flask under a nitrogen atmosphere, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF. Causality Note: TEA is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, preventing it from protonating the amine nucleophile.

      • Cool the amine solution to 0°C in an ice bath.

      • Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous THF and add it dropwise to the cooled amine solution via a dropping funnel over 20-30 minutes.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

      • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

      • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

      • Purify the crude solid by recrystallization or column chromatography to obtain the pure N-benzyl-4-bromo-3-sulfamoylbenzamide.

Application Note 2: In Vitro Screening Protocols

Once a library of derivatives has been synthesized, a tiered screening approach is necessary to identify promising anti-inflammatory candidates. The following protocols describe key in vitro assays.

Cell Line: Murine macrophage cell line RAW 264.7 is a standard and robust model for in vitro inflammation studies. Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate inducible nitric oxide synthase (iNOS) to produce large amounts of NO. NO is a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[13]

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

    • After incubation, collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[13][14]

  • Procedure:

    • Culture, treat, and stimulate RAW 264.7 cells as described in the Griess Assay protocol.

    • After 24 hours of LPS stimulation, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits.

    • Follow the manufacturer's instructions precisely for the addition of capture antibodies, samples, detection antibodies, streptavidin-HRP, and substrate.

    • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the provided standards.

Protocol 3: Western Blot for iNOS and COX-2 Protein Expression

  • Principle: Western blotting allows for the detection and semi-quantification of specific protein levels within the cells. This protocol determines if the test compounds reduce the expression of the key pro-inflammatory enzymes iNOS and COX-2.[13]

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates. Pre-treat with test compounds and stimulate with LPS for 18-24 hours.

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation & Interpretation

The data gathered from the in vitro screening assays should be organized systematically to facilitate SAR analysis.

Compound IDR₁R₂NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Lead-001 HBenzyl12.518.225.1
Lead-002 H4-Fluorobenzyl8.311.515.8
Lead-003 HCyclopropyl22.135.4>50
Lead-004 HMorpholinoethyl15.621.929.3
Celecoxib --0.51.10.8

Note: The data above is hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, one could infer that an electron-withdrawing group on the benzyl ring (Lead-002) enhances potency compared to the unsubstituted benzyl group (Lead-001). Small aliphatic groups like cyclopropyl (Lead-003) appear less favorable. This type of analysis guides the next round of synthesis to optimize the lead compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sulfamoylbenzoic Acid Scaffold

In the landscape of modern medicinal chemistry and drug development, the 4-bromo-3-sulfamoylbenzoic acid scaffold represents a critical building block. Its inherent structural motifs—a halogenated aromatic ring ripe for cross-coupling, a directing sulfamoyl group, and a carboxylic acid for further derivatization or to enhance pharmacokinetic properties—make it a versatile starting point for the synthesis of a diverse array of complex molecules. The development of robust and efficient methods for the functionalization of this scaffold is paramount for the rapid generation of new chemical entities with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for this purpose, offering unparalleled efficiency and functional group tolerance.[1][2]

This comprehensive guide, designed for the practicing chemist, provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and offer insights into the selection of catalysts, ligands, and reaction conditions to empower researchers in their synthetic endeavors.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[3] The general catalytic cycle for these reactions, while varying in the specifics of the coupling partners, typically involves three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.

Generic Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdNu Ar-Pd(II)-Nu(L_n) ArPdX->ArPdNu Transmetalation or Amine Coordination ArPdNu->Pd0 Reductive Elimination ArX Ar-X NuM Nu-M ArNu Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, thereby influencing the efficiency and selectivity of the reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the commercial availability and low toxicity of boronic acid reagents.[4] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, creating a library of biaryl compounds.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar' Ar-Br Ar-Br Ar-Br->Pd(0)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->ArPd(II)(Br)L2 Base Base Base->ArPd(II)(Br)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative starting point and may require optimization for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)10016>90
2Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/EtOH/H₂O (4:1:1)9024~85
3PdCl₂(dppf) (3)-Cs₂CO₃ (3)DMF11012>95

Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the synthesis of substituted olefins.[6] In the context of this compound, this reaction allows for the introduction of vinyl groups, which are valuable synthetic handles for further transformations.

Mechanistic Rationale

The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HBr with the aid of a base, regenerating the Pd(0) catalyst.[1]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition AlkeneComplex [ArPd(II)(Alkene)L2]Br ArPd(II)(Br)L2->AlkeneComplex Alkene Coordination InsertionProduct R-CH(PdL2Br)-CH2-Ar AlkeneComplex->InsertionProduct Migratory Insertion HPd(II)(Br)L2 HPd(II)(Br)L2 InsertionProduct->HPd(II)(Br)L2 β-Hydride Elimination Ar-Alkene Ar-Alkene InsertionProduct->Ar-Alkene HPd(II)(Br)L2->Pd(0)L2 Reductive Elimination H-Base+ H-Base+ HPd(II)(Br)L2->H-Base+ Ar-Br Ar-Br Ar-Br->Pd(0)L2 Alkene Alkene Alkene->ArPd(II)(Br)L2 Base Base Base->HPd(II)(Br)L2

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol is a general procedure and may require optimization for other alkenes.[7]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (1 mol%), and P(o-tol)₃ (2 mol%).

  • Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous DMF, followed by triethylamine (2.0 equiv) and n-butyl acrylate (1.5 equiv) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Heck Reaction

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2)DMF12024~80
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMAc14018~75
3Herrmann's Catalyst (1)-NaOAc (2)NMP13016>85

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is invaluable for introducing alkynyl moieties into the this compound scaffold, which can serve as versatile intermediates for further transformations such as click chemistry or the synthesis of extended π-systems.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[9] Copper-free Sonogashira protocols have also been developed.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR ArPd(II)(C≡CR)L2->Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)Br->Cu(I)C≡CR Deprotonation H-Base+ H-Base+ Cu(I)Br->H-Base+ Cu(I)C≡CR->ArPd(II)(Br)L2 H-C≡CR H-C≡CR H-C≡CR->Cu(I)Br Base Base Base->Cu(I)Br Ar-Br Ar-Br Ar-Br->Pd(0)L2

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a general guide and may require optimization for different alkynes.[10]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and PPh₃ (4 mol%).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous THF, followed by triethylamine (3.0 equiv) and phenylacetylene (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryPalladium Catalyst (mol%)Copper Cocatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THFRT18>90
2Pd(PPh₃)₄ (3)CuI (5)Diisopropylamine (3)Toluene6012~88
3Pd(OAc)₂ (2) / sXPhos (4)- (Copper-free)Cs₂CO₃ (3)Acetonitrile8016>85

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[3] For the this compound scaffold, this reaction opens the door to a vast chemical space of N-arylated derivatives with diverse pharmacological potential.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a strong base forms a palladium-amido complex. Finally, reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[10]

Buchwald_Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition AmineComplex [ArPd(II)(HNR'R'')L2]Br ArPd(II)(Br)L2->AmineComplex Amine Coordination AmidoComplex ArPd(II)(NR'R'')L2 AmineComplex->AmidoComplex Deprotonation H-Base+ H-Base+ AmineComplex->H-Base+ AmidoComplex->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' AmidoComplex->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Pd(0)L2 HNR'R'' HNR'R'' HNR'R''->ArPd(II)(Br)L2 Base Base Base->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general starting point and may require optimization for different amines.[11]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Remove the tube from the glovebox, and add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe under a positive pressure of nitrogen or argon.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)Xantphos (3)NaOt-Bu (1.4)Toluene11020>90
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane10024~85
3RuPhos-Pd-G3 (2)-K₃PO₄ (3)t-Amyl alcohol10016>95

Conclusion

The palladium-catalyzed cross-coupling reactions detailed herein represent a powerful toolkit for the synthetic chemist working with the this compound scaffold. By understanding the underlying mechanisms and leveraging the provided protocols, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery programs. The choice of catalyst, ligand, base, and solvent is critical for optimizing these transformations, and the information presented serves as a robust foundation for further exploration and innovation in this exciting area of medicinal chemistry.

References

Application Notes & Protocols: Derivatization of 4-Bromo-3-sulfamoylbenzoic Acid for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical modification of 4-bromo-3-sulfamoylbenzoic acid, a versatile scaffold for the development of novel therapeutic agents. The trifunctional nature of this starting material, featuring a carboxylic acid, a sulfonamide, and a bromine atom, presents multiple avenues for derivatization.[1] This allows for a modular approach to generating diverse chemical libraries essential for robust structure-activity relationship (SAR) studies.[1] Detailed, field-tested protocols for esterification, amide coupling, sulfonamide N-alkylation/arylation, and Suzuki-Miyaura cross-coupling are presented. The underlying chemical principles and strategic considerations for library design are discussed to empower researchers in drug discovery and medicinal chemistry.

Introduction: The Strategic Value of the this compound Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[2][3][4][5] The sulfamoylbenzoic acid core, in particular, is a well-established pharmacophore. The derivatization of this core scaffold is a proven strategy for modulating pharmacokinetic and pharmacodynamic properties.[6] this compound is an especially valuable starting material due to its three distinct, orthogonally reactive functional groups. This allows for systematic structural modifications to probe the chemical space around the core, a critical process in optimizing lead compounds.[1]

Key Reactive Sites for Derivatization:

  • Carboxylic Acid (Position 1): Amenable to esterification and amide bond formation, allowing for the introduction of a wide variety of substituents to explore interactions with target proteins and modulate solubility.

  • Sulfonamide (Position 3): The sulfonamide nitrogen can be alkylated or arylated to influence binding affinity and selectivity. The sulfonamide group itself is often a key zinc-binding moiety in metalloenzymes like carbonic anhydrases.[3]

  • Bromo Substituent (Position 4): Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl groups.[7]

The strategic derivatization at these three points allows for a comprehensive exploration of the structure-activity relationships of this compound class.

Derivatization Strategies & Workflow

A systematic approach to derivatizing the this compound scaffold is crucial for efficient library generation. The following workflow provides a logical sequence for modification, though the order can be adapted based on the specific synthetic goals.

G A Start: this compound B Protection of Carboxylic Acid (e.g., Fischer Esterification) A->B C Protected Scaffold: Methyl 4-bromo-3-sulfamoylbenzoate B->C D Diversification Point 1: Sulfonamide N-Alkylation/Arylation C->D Path A E Diversification Point 2: Suzuki-Miyaura Cross-Coupling C->E Path B D->E F Deprotection (Saponification) E->F G Final Library of Carboxylic Acids F->G H Diversification Point 3: Amide Coupling G->H I Final Library of Amides H->I

Figure 1: A generalized workflow for the systematic derivatization of this compound.

Experimental Protocols

Safety Precaution: All reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Protection of the Carboxylic Acid via Fischer Esterification

To prevent the carboxylic acid from interfering with subsequent reactions, particularly those involving the sulfonamide or Suzuki coupling, it is often advantageous to protect it as an ester.[1]

  • Materials:

    • This compound

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 10% Sodium Carbonate (Na₂CO₃) solution

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methodology:

    • Suspend this compound (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid) in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol.

    • Dilute the residue with ethyl acetate and carefully wash with 10% Na₂CO₃ solution until the effervescence ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield methyl 4-bromo-3-sulfamoylbenzoate.[1]

Protocol 2: Derivatization of the Carboxylic Acid via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[8] The use of modern coupling reagents provides a reliable and efficient means to synthesize amide derivatives from the parent carboxylic acid.[8][9]

  • Materials:

    • This compound (or its deprotected derivative)

    • Desired amine (1.0-1.2 eq)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[9]

    • Diisopropylethylamine (DIPEA) (2.5 eq)[9]

    • Anhydrous Dimethylformamide (DMF)

    • Water

    • Ethyl acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

  • Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).[9]

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[9]

    • Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.[9]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.[9]

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[9]

Protocol 3: Derivatization of the Bromine Atom via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that enables the introduction of various aryl or vinyl groups at the bromine position.[7] This is a key strategy for exploring the impact of larger, aromatic substituents on biological activity.[10]

  • Materials:

    • Methyl 4-bromo-3-sulfamoylbenzoate (1.0 eq)

    • Arylboronic acid or ester (1.5 eq)[1]

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)[1]

    • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

    • 1,4-Dioxane/Water (4:1), degassed

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methodology:

    • To a flame-dried Schlenk flask, add methyl 4-bromo-3-sulfamoylbenzoate (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).[1]

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-Dioxane/Water (4:1) solvent via syringe.[1]

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under the inert atmosphere.[1]

    • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with EtOAc (3x).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[1]

    • Purify the crude product by column chromatography.[1]

Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing a library of derivatives is to systematically investigate how structural modifications influence biological activity.[11][12] The data generated from these studies are crucial for identifying the key molecular features responsible for potency, selectivity, and desired pharmacokinetic properties.

SAR_Logic cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Core This compound Core Deriv_R1 R1 Modification (Amide/Ester) Core->Deriv_R1 Deriv_R2 R2 Modification (Sulfonamide) Core->Deriv_R2 Deriv_R3 R3 Modification (Aryl via Suzuki) Core->Deriv_R3 Library Compound Library Deriv_R1->Library Deriv_R2->Library Deriv_R3->Library Assay Biological Assays (e.g., IC50, EC50) Library->Assay Data Activity Data Assay->Data SAR SAR Analysis: Identify Key Pharmacophores and Structure-Property Relationships Data->SAR SAR->Core Iterative Design

Figure 2: The logical flow from chemical synthesis to SAR analysis.

Data Presentation for SAR Analysis

Organizing the biological data in a structured format is essential for clear interpretation. A table linking structural modifications to activity is a standard and effective approach.

Compound IDR¹ (Position 1)R² (Position 3, Sulfonamide)R³ (Position 4)Biological Activity (e.g., IC₅₀, µM)
Parent -COOH-SO₂NH₂-Br[Activity Value]
1a -COOCH₃-SO₂NH₂-Br[Activity Value]
1b -CONH-Benzyl-SO₂NH₂-Br[Activity Value]
2a -COOH-SO₂NH-Ethyl-Br[Activity Value]
3a -COOH-SO₂NH₂-Phenyl[Activity Value]
3b -COOH-SO₂NH₂-Pyridyl[Activity Value]
... ............

Interpreting the SAR Table:

  • R¹ Modifications: Comparing compounds like Parent , 1a , and 1b will reveal the influence of the carboxylic acid moiety. Does converting it to an ester or a specific amide increase or decrease activity? This can provide insights into potential hydrogen bond donor/acceptor interactions or the need for an acidic group.[12]

  • R² Modifications: Analyzing derivatives like 2a helps to understand the role of the sulfonamide N-H. Is substitution tolerated? Does it enhance potency or selectivity?[13]

  • R³ Modifications: The data from compounds 3a and 3b will elucidate the importance of the substituent at the 4-position. Does a simple phenyl group enhance activity compared to the bromo-substituent? How do electron-donating or withdrawing groups on this new aryl ring affect potency? This can reveal crucial information about a hydrophobic pocket in the target's binding site.[11][12]

By systematically synthesizing and testing these derivatives, researchers can build a comprehensive understanding of the SAR, guiding the design of more potent and selective drug candidates.

References

Application Note & Experimental Protocol: Synthesis of Sulfamoyl-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfamoyl-Benzamide Scaffold

The sulfamoyl-benzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds.[1][2] This structural motif is present in drugs with applications spanning from antivirals to agents targeting metabolic diseases.[2][3][4] The sulfonamide group, a key bioisostere of the amide bond, imparts favorable physicochemical properties such as improved metabolic stability and enhanced binding interactions.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of sulfamoyl-benzamide derivatives, elucidating the chemical principles behind the experimental choices to empower researchers in their drug discovery endeavors.

Synthetic Strategy: A Modular Approach

The synthesis of sulfamoyl-benzamide derivatives is typically achieved through a linear sequence that allows for the modular installation of diverse substituents.[1][7] This approach offers the flexibility to generate compound libraries for structure-activity relationship (SAR) studies. The general synthetic route involves two key transformations: the formation of a sulfonamide bond followed by the construction of an amide linkage.

Workflow of Sulfamoyl-Benzamide Synthesis

G cluster_0 Part 1: Sulfonamide Formation cluster_1 Part 2: Amide Bond Formation Starting Material Substituted Benzoic Acid Chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic Acid) Starting Material->Chlorosulfonation Step 1 Sulfonyl Chloride Aryl Sulfonyl Chloride Intermediate Chlorosulfonation->Sulfonyl Chloride Formation Amination Amination (Primary/Secondary Amine) Sulfonyl Chloride->Amination Step 2 Sulfamoylbenzoic Acid Sulfamoylbenzoic Acid Intermediate Amination->Sulfamoylbenzoic Acid Formation Amide Coupling Amide Coupling (e.g., EDC, DMAP) Sulfamoylbenzoic Acid->Amide Coupling Step 3 Final Product Sulfamoyl-Benzamide Derivative Amide Coupling->Final Product Formation

Caption: General workflow for the synthesis of sulfamoyl-benzamide derivatives.

Detailed Experimental Protocol

This protocol outlines a representative synthesis of a sulfamoyl-benzamide derivative, starting from a substituted benzoic acid.

Part 1: Synthesis of the Sulfamoylbenzoic Acid Intermediate

Step 1: Chlorosulfonation of Substituted Benzoic Acid

The initial step involves the electrophilic substitution of a substituted benzoic acid with chlorosulfonic acid to generate the corresponding sulfonyl chloride.[1][8] The electron-withdrawing nature of the carboxylic acid group directs the incoming chlorosulfonyl group to the meta position.

  • Reagents and Materials:

    • Substituted Benzoic Acid (1.0 eq)

    • Chlorosulfonic Acid (excess, e.g., 4-6 eq)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Crushed ice

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer, carefully add chlorosulfonic acid.

    • Cool the chlorosulfonic acid in an ice bath.

    • Slowly and portion-wise, add the substituted benzoic acid to the cooled chlorosulfonic acid with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may require heating to proceed to completion, depending on the reactivity of the benzoic acid derivative.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring. This quenches the reaction and precipitates the sulfonyl chloride product.

    • Collect the solid precipitate by vacuum filtration and wash with cold water to remove any residual acid.

    • The resulting sulfonyl chloride is often used in the next step without further purification.[8]

Step 2: Formation of the Sulfonamide

The sulfonyl chloride intermediate is then reacted with a primary or secondary amine to form the sulfonamide.[1][9] The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride.

  • Reagents and Materials:

    • Aryl Sulfonyl Chloride (from Step 1, 1.0 eq)

    • Primary or Secondary Amine (1.0-1.2 eq)

    • Solvent (e.g., acetone, water)[1][3]

    • Base (e.g., pyridine, triethylamine, or the amine reactant in excess)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the aryl sulfonyl chloride in a suitable solvent in a round-bottom flask.

    • Add the amine to the solution. If the amine is a salt, a base is required to liberate the free amine. An excess of the amine reactant can also serve as the base to neutralize the HCl generated during the reaction.[10]

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC.

    • After the reaction is complete, if the product precipitates, it can be collected by filtration. Otherwise, an aqueous workup is necessary.

    • For workup, add water and adjust the pH to be acidic (e.g., pH 2-3) with an acid like HCl to protonate any unreacted amine and facilitate its removal in the aqueous phase.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfamoylbenzoic acid.

    • The product can be purified by recrystallization or column chromatography if necessary.

Part 2: Synthesis of the Final Sulfamoyl-Benzamide Derivative

Step 3: Amide Bond Formation

The final step is the coupling of the sulfamoylbenzoic acid with another amine to form the desired benzamide derivative. Standard peptide coupling reagents are employed for this transformation.[1][11]

  • Reagents and Materials:

    • Sulfamoylbenzoic Acid (from Step 2, 1.0 eq)

    • Primary or Secondary Amine (1.0-1.2 eq)

    • Coupling Reagent (e.g., EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 eq)

    • Catalyst (e.g., DMAP - 4-Dimethylaminopyridine) (catalytic amount)

    • Solvent (e.g., DCM - Dichloromethane, DMF - Dimethylformamide)[1]

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the sulfamoylbenzoic acid in the chosen solvent.

    • Add the amine, followed by the coupling reagent (EDC) and the catalyst (DMAP).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to yield the pure sulfamoyl-benzamide derivative.

Data Presentation: Key Reaction Parameters

StepReagentsSolventTemperatureTypical YieldReference
Chlorosulfonation Substituted Benzoic Acid, Chlorosulfonic AcidNeat0 °C to elevated temp.~80%[8]
Sulfonamide Formation Aryl Sulfonyl Chloride, AmineWater, AcetoneRoom Temp. to RefluxGood to Excellent[1][3]
Amide Coupling Sulfamoylbenzoic Acid, Amine, EDC, DMAPDCM, DMFRoom Temp.68-72%[1]

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity: Sulfonyl chlorides are highly reactive and sensitive to moisture.[10] Ensure all glassware is thoroughly dried, and reactions involving sulfonyl chlorides are performed under an inert atmosphere.

  • Low Nucleophilicity of Amines: Aromatic amines are generally less nucleophilic than aliphatic amines. For challenging couplings involving less reactive amines, increasing the reaction temperature or using a more potent coupling agent may be necessary.[10]

  • Purification Challenges: The polarity of the final sulfamoyl-benzamide derivatives can vary significantly based on the incorporated substituents. This may necessitate careful optimization of the solvent system for effective purification by column chromatography.[1]

  • Alternative One-Pot Syntheses: For rapid library synthesis, one-pot procedures starting from the corresponding carboxylic acids and amines have been developed, leveraging copper catalysis to generate the sulfonyl chloride in situ.[5][6]

Conclusion

The synthesis of sulfamoyl-benzamide derivatives is a well-established and versatile process that is fundamental to many drug discovery programs. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate a wide array of analogs for biological evaluation. The modular nature of this synthetic route provides a powerful platform for the systematic exploration of chemical space and the optimization of lead compounds.

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 4-Bromo-3-sulfamoylbenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, I've designed this Technical Support Center to address the common challenges encountered during the synthesis of 4-Bromo-3-sulfamoylbenzoic acid. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate yield issues but also to build a more robust and reproducible synthetic strategy.

Technical Support Center: Synthesis of this compound

Welcome to the troubleshooting and optimization guide for the synthesis of this compound. This resource is structured as a series of questions and answers to directly address the practical challenges you may face in the lab.

I. Understanding the Synthetic Pathway

The synthesis is typically a two-step process. First, an electrophilic aromatic substitution (chlorosulfonation) is performed on 4-bromobenzoic acid. Second, the resulting sulfonyl chloride intermediate undergoes nucleophilic substitution (amination) to yield the final product. Low yield can originate from issues in either of these critical steps.

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Start 4-Bromobenzoic Acid Intermediate 4-Bromo-3-(chlorosulfonyl)benzoic Acid Start->Intermediate ClSO3H (Chlorosulfonic Acid) Final This compound Intermediate->Final NH4OH (Ammonium Hydroxide)

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis.

Question 1: My overall yield is very low. How do I determine which step is failing?

Answer: To diagnose the problem, you must analyze the outcome of each step independently.

  • Isolate and Characterize the Intermediate: After the chlorosulfonation (Step 1), perform a reaction work-up on a small aliquot. Do not proceed to the amination step with the bulk material until you have confirmed the presence of the 4-bromo-3-(chlorosulfonyl)benzoic acid intermediate via an analytical method like Thin-Layer Chromatography (TLC) or ¹H NMR.

  • Analyze for Side Products: The formation of unwanted by-products is a primary cause of low yield. The key is to identify them to understand what went wrong.

The following diagram illustrates a logical workflow for troubleshooting low yield.

Troubleshooting_Workflow Start Low Overall Yield Detected CheckStep1 Analyze Step 1 Product (Chlorosulfonation) Start->CheckStep1 Step1_OK Intermediate Formed? (TLC, NMR) CheckStep1->Step1_OK Troubleshoot_S1 Focus on Step 1: - Anhydrous Conditions - Reagent Stoichiometry - Temperature Control Step1_OK->Troubleshoot_S1 No / Low Yield Troubleshoot_S2 Focus on Step 2: - Hydrolysis of Intermediate - Amination Temperature - Work-up pH Step1_OK->Troubleshoot_S2 Yes Success Yield Improved Troubleshoot_S1->Success Troubleshoot_S2->Success

Caption: A decision-making workflow for troubleshooting low synthesis yield.

Question 2: I suspect the chlorosulfonation (Step 1) is the problem. What can go wrong?

Answer: The chlorosulfonation of 4-bromobenzoic acid is a challenging electrophilic aromatic substitution. The two substituents on the ring have competing directing effects:

  • -COOH (Carboxylic Acid): A meta-director and strongly deactivating.

  • -Br (Bromo): An ortho, para-director and weakly deactivating.[1]

The desired product requires substitution at the 3-position, which is ortho to the bromine and meta to the carboxylic acid. This is favorable, but side reactions can still occur.

Common Failure Points & Solutions:

Problem Probable Cause Recommended Action & Explanation
No or Little Reaction Insufficiently reactive conditions or poor reagent quality.Action: Ensure fresh, high-purity chlorosulfonic acid is used. The reaction often requires elevated temperatures (e.g., 145°C) and extended reaction times (several hours) to proceed.[2]
Formation of Impurities Hydrolysis: The sulfonyl chloride product is highly sensitive to moisture and can hydrolyze back to sulfonic acid during work-up.Action: Maintain strictly anhydrous conditions throughout the reaction. The work-up should be performed by carefully adding the reaction mixture to crushed ice to decompose excess chlorosulfonic acid, which allows the desired product to precipitate.[2]
Isomer Formation: Substitution at other positions on the ring can occur, although the 3-position is generally favored.Action: Strict temperature control is crucial. Deviations can alter the regioselectivity of the reaction.
Question 3: My amination (Step 2) seems inefficient. What are the critical parameters to control?

Answer: The amination step involves the reaction of the highly reactive sulfonyl chloride with an amine. The primary competing reaction is hydrolysis.

Side_Reactions cluster_paths Intermediate 4-Bromo-3-(chlorosulfonyl) benzoic Acid DesiredPath Ammonia (NH3) Nucleophilic Attack SidePath Water (H2O) Hydrolysis Product Desired Product (Sulfonamide) DesiredPath->Product Desired Byproduct By-product (Sulfonic Acid) SidePath->Byproduct Undesired

Caption: Competing amination and hydrolysis pathways for the sulfonyl chloride.

Key Optimization Points:

  • Temperature: This is the most critical parameter. The reaction is highly exothermic. You must maintain a low temperature (e.g., below 15°C) during the addition of the sulfonyl chloride to the ammonia solution.[2] This slows the rate of hydrolysis relative to the rate of amination.

  • Rate of Addition: Add the sulfonyl chloride (or its solution) dropwise to the ammonium hydroxide. A slow addition rate keeps the instantaneous concentration of the sulfonyl chloride low, preventing localized overheating and favoring the reaction with the high concentration of ammonia.[3]

  • pH Control during Work-up: After the reaction, the product exists as an ammonium carboxylate salt. To precipitate the final product, the solution must be carefully acidified (e.g., with acetic acid or dilute HCl) to protonate the carboxylate group.[2] Over-acidification should be avoided.

III. Optimized Experimental Protocols

These protocols are designed to maximize yield and purity. Safety First: Chlorosulfonic acid and thionyl chloride are extremely corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.[4]

Protocol 1: Chlorosulfonation of 4-Bromobenzoic Acid

This protocol is adapted from established industrial syntheses.[2]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (approx. 4-5 molar equivalents).

  • Reagent Addition: While stirring, carefully and portion-wise add 4-bromobenzoic acid (1 equivalent) to the chlorosulfonic acid, ensuring the temperature does not rise excessively.

  • Reaction: Heat the reaction mixture to approximately 145°C and maintain for 6-8 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in ice, and analyzing the precipitate by TLC.

  • Work-up: After cooling the reaction mixture to room temperature, add it dropwise to a vigorously stirred beaker of crushed ice.

  • Isolation: The solid precipitate, 4-bromo-3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and used immediately in the next step to prevent decomposition.

Protocol 2: Amination of the Sulfonyl Chloride Intermediate
  • Preparation: In a flask, place concentrated ammonium hydroxide (a large excess, e.g., 10-15 equivalents) and cool it in an ice bath to below 15°C.

  • Reagent Addition: Add the crude, damp 4-bromo-3-(chlorosulfonyl)benzoic acid from the previous step portion-wise to the cold, stirred ammonium hydroxide solution. Maintain the temperature below 15°C throughout the addition.[2]

  • Reaction: Allow the mixture to stand at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Gently heat the solution on a steam bath to drive off excess ammonia.

  • Precipitation: Cool the solution and carefully acidify with an acid like acetic acid until the product precipitates completely. Check the pH to ensure you are in the acidic range (pH ~4-5).

  • Isolation: Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

Protocol 3: Purification by Recrystallization

If the final product's purity is insufficient, recrystallization is an effective purification method.[5][6]

  • Solvent Selection: An ethanol/water or acetic acid/water mixture is often effective.

  • Procedure: Dissolve the crude product in the minimum amount of the hot solvent mixture.

  • Filtration: If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

IV. Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring purity? A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of the final product.[7] For quick, qualitative checks during the reaction, Thin-Layer Chromatography (TLC) is invaluable. To confirm the structure of your final product and any isolated impurities, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential.[6][8]

Q2: Can I use a different base for the amination step? A2: While ammonium hydroxide is the most direct reagent to form the primary sulfonamide, other bases like pyridine can be used in the synthesis of sulfonamides to neutralize the HCl generated when reacting a sulfonyl chloride with an amine.[9] However, for this specific synthesis to get the -SO₂NH₂ group, a source of ammonia is required.

Q3: The literature mentions using thionyl chloride. Where does that fit in? A3: In some procedures, after the initial reaction with chlorosulfonic acid, thionyl chloride is added.[2] This can serve two purposes: converting the carboxylic acid to an acyl chloride (which is then hydrolyzed back during workup) and ensuring any sulfonic acid formed is converted to the sulfonyl chloride. This can sometimes improve yields but adds complexity and another hazardous reagent to the procedure.

References

Common side products in the synthesis of 4-Bromo-3-sulfamoylbenzoic acid and their removal.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Bromo-3-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and detailed protocols to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant synthetic pathway commences with 4-bromobenzoic acid. This two-step synthesis involves:

  • Chlorosulfonation: 4-bromobenzoic acid is reacted with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

  • Amination: The resulting 4-bromo-3-(chlorosulfonyl)benzoic acid intermediate is then reacted with an aqueous solution of ammonia to convert the chlorosulfonyl group into the desired sulfamoyl group (-SO₂NH₂).

This route is favored due to the availability of the starting materials and the generally high yields of each step.

Q2: What are the primary side products I should expect during the synthesis of this compound?

A2: The most significant side products arise from the initial chlorosulfonation step. The directing effects of the substituents on the 4-bromobenzoic acid ring dictate the position of the incoming chlorosulfonyl group. The bromine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. This leads to the formation of isomeric impurities.

The primary side product is the undesired isomer, 4-bromo-2-sulfamoylbenzoic acid . The formation of this isomer occurs alongside the desired 3-substituted product. Other potential, though typically less abundant, impurities include unreacted 4-bromobenzoic acid and small amounts of disulfonated products under harsh reaction conditions.

Q3: Why is the formation of isomeric impurities a significant issue?

A3: Isomeric impurities are often challenging to remove due to their similar physicochemical properties to the desired product, such as solubility and polarity. Their presence can negatively impact the yield and purity of the final product, which is critical in pharmaceutical applications where stringent purity standards are required.

Q4: What are the recommended methods for removing the isomeric side products?

A4: The most effective and commonly employed method for the removal of isomeric impurities in this synthesis is recrystallization . The key is to identify a solvent or a mixed-solvent system in which the desired product and the isomeric impurity exhibit different solubilities at varying temperatures. A detailed protocol for recrystallization is provided in the Troubleshooting Guide section. For particularly challenging separations, column chromatography can also be employed, although this is often less practical on a large scale.

Q5: Are there any specific analytical techniques to monitor the purity of my this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and for quantifying the levels of isomeric impurities. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an acid modifier (e.g., phosphoric acid or formic acid) typically provides excellent separation of the desired product from its isomers. A detailed starting method for HPLC analysis is provided in the Experimental Protocols section.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete chlorosulfonation or amination reaction.Ensure the reaction goes to completion by monitoring with TLC or HPLC. For chlorosulfonation, confirm that the reaction temperature is maintained and the reaction time is sufficient. For amination, ensure an adequate excess of ammonia is used.
Product loss during workup.Carefully perform the quenching and extraction steps. Ensure the pH is appropriately adjusted to precipitate the product fully.
Presence of Isomeric Impurities in Final Product Inefficient purification.Optimize the recrystallization protocol. Experiment with different solvent systems to maximize the solubility difference between the desired product and the isomeric impurity. Multiple recrystallizations may be necessary.
Discolored Final Product Presence of colored impurities from starting materials or side reactions.During the amination workup, after making the solution basic, you can perform a hot filtration with activated charcoal to remove colored impurities before acidification and precipitation of the final product.[1]
"Oiling Out" During Recrystallization The compound is coming out of solution at a temperature above its melting point.Add a small amount of the "good" solvent to the hot solution to lower the saturation point. Allow the solution to cool more slowly to encourage crystal formation at a lower temperature.
Poor Peak Shape (Tailing) in HPLC Analysis Secondary interactions with the stationary phase or inappropriate mobile phase pH.Use a well-end-capped C18 column. Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of the analyte by adding a small amount of acid (e.g., 0.1% phosphoric acid).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous compounds, such as 4-Chloro-3-sulfamoylbenzoic acid.[1]

Step 1: Chlorosulfonation of 4-Bromobenzoic Acid

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution).

  • Carefully add chlorosulfonic acid (typically 3-5 molar equivalents) to the flask and cool the flask in an ice bath.

  • Slowly and portion-wise, add 4-bromobenzoic acid (1 equivalent) to the stirred chlorosulfonic acid, ensuring the temperature is maintained below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Slowly heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and then very carefully and slowly pour it onto crushed ice with stirring.

  • The solid precipitate, 4-bromo-3-(chlorosulfonyl)benzoic acid (and its isomer), is collected by vacuum filtration and washed with cold water.

  • Dry the crude intermediate product under vacuum.

Step 2: Amination of 4-Bromo-3-(chlorosulfonyl)benzoic Acid

  • Suspend the dried crude 4-bromo-3-(chlorosulfonyl)benzoic acid in a flask containing concentrated aqueous ammonia (a significant excess).

  • Stir the mixture at room temperature for several hours. The reaction is typically exothermic, so initial cooling may be required to maintain the temperature below 30°C.

  • After the reaction is complete, the mixture can be gently warmed to 50-60°C.

  • If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes.

  • Filter the hot solution to remove the charcoal.

  • Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The white precipitate of crude this compound is collected by vacuum filtration, washed with cold water, and dried.

Purification by Recrystallization

The choice of solvent is critical for successful purification. A mixed solvent system is often effective.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethanol or methanol) to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • To the hot solution, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent to redissolve the turbidity.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

HPLC Method for Purity Analysis

This is a starting point for an HPLC method; optimization may be required.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. A typical gradient might be 10-90% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 235 nm
Injection Volume 10 µL

Visualizations

Synthesis and Impurity Formation Workflow

A 4-Bromobenzoic Acid B Chlorosulfonation (Chlorosulfonic Acid) A->B C Crude Intermediate Mixture B->C D 4-Bromo-3-(chlorosulfonyl)benzoic acid (Desired Intermediate) C->D Major E 4-Bromo-2-(chlorosulfonyl)benzoic acid (Isomeric Impurity) C->E Minor F Amination (Aqueous Ammonia) D->F E->F G Crude Product Mixture F->G H This compound (Desired Product) G->H I 4-Bromo-2-sulfamoylbenzoic acid (Isomeric Impurity) G->I J Purification (Recrystallization) G->J K Pure this compound J->K

Caption: Workflow of the synthesis of this compound and the formation of the primary isomeric impurity.

Troubleshooting Logic for Impurity Removal

A Crude this compound B Perform Recrystallization A->B C Analyze Purity by HPLC B->C D Is Purity > 99%? C->D E Yes D->E F No D->F G Product is Pure E->G H Optimize Recrystallization F->H I Consider a different solvent system H->I J Perform a second recrystallization H->J K Consider Column Chromatography H->K I->B J->B

References

Challenges in the scale-up production of 4-Bromo-3-sulfamoylbenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-3-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during production. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring a robust, scalable, and reproducible process.

I. Introduction to the Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to loop diuretics like furosemide. The synthetic route, while conceptually straightforward, presents several challenges upon scale-up, particularly concerning reaction control, impurity profiles, and product isolation.

The most common synthetic pathway involves a two-step process starting from 4-bromobenzoic acid:

  • Chlorosulfonation: Reaction of 4-bromobenzoic acid with chlorosulfonic acid to form the intermediate, 4-bromo-3-chlorosulfonyl-benzoic acid.

  • Amination/Ammonolysis: Subsequent reaction of the sulfonyl chloride intermediate with an ammonia source to yield the final product, this compound.

This guide will dissect each stage of this process, providing insights into the underlying chemistry and practical solutions to common hurdles.

II. Visualizing the Synthetic Pathway

To provide a clear overview of the synthesis, the following diagram illustrates the key transformation and reagents involved.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Sulfonyl_Chloride 4-Bromo-3-chlorosulfonyl-benzoic Acid 4-Bromobenzoic_Acid->Sulfonyl_Chloride  Chlorosulfonic Acid (ClSO3H) Final_Product This compound Sulfonyl_Chloride->Final_Product  Ammonia (NH3)

Caption: Synthetic route to this compound.

III. Troubleshooting Guide: From Lab Scale to Production

Scaling up the synthesis of this compound introduces challenges that may not be apparent at the bench. This section provides a troubleshooting guide formatted to address specific issues you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Chlorosulfonation Step - Incomplete reaction: Insufficient reaction time or temperature. - Degradation of starting material: Temperature too high, leading to side reactions. - Moisture contamination: Chlorosulfonic acid is highly reactive with water, leading to its decomposition.- Optimize reaction conditions: Gradually increase reaction time and/or temperature, monitoring by HPLC. - Controlled reagent addition: Add 4-bromobenzoic acid portion-wise to the chlorosulfonic acid at a controlled temperature. - Ensure anhydrous conditions: Use dry glassware and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen).
Formation of Disulfonated Impurity - Excess chlorosulfonic acid: Using a large excess of the sulfonating agent can lead to disulfonation of the aromatic ring. - High reaction temperature: Promotes further sulfonation.- Stoichiometric control: Carefully control the stoichiometry of chlorosulfonic acid. Use a minimal excess necessary to drive the reaction to completion. - Temperature management: Maintain a consistent and controlled reaction temperature.
Poorly Filterable Product after Amination - Amorphous precipitate: Rapid precipitation can lead to fine particles that clog filter media. - Incomplete reaction: Presence of unreacted sulfonyl chloride can lead to a gummy solid.- Controlled precipitation: After amination, adjust the pH slowly to induce crystallization rather than rapid precipitation. - Ensure complete reaction: Monitor the reaction by TLC or HPLC to ensure full conversion of the sulfonyl chloride intermediate.
Product Fails Purity Specifications - Presence of starting material: Incomplete chlorosulfonation or amination. - Formation of isomeric impurities: Sulfonation at the incorrect position on the aromatic ring. - Residual solvents: Inefficient drying of the final product.- Purification by recrystallization: Utilize a suitable solvent system, such as an ethanol/water mixture, for recrystallization.[1] - Optimize reaction selectivity: Lowering the temperature of the chlorosulfonation step can improve regioselectivity. - Effective drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvents.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with chlorosulfonic acid, especially at scale?

A1: Chlorosulfonic acid is a highly corrosive and reactive substance. When scaling up, it is imperative to:

  • Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield.

  • Work in a well-ventilated area, preferably a walk-in fume hood designed for handling corrosive materials.

  • Ensure all reactors and transfer lines are made of compatible materials (e.g., glass-lined steel).

  • Have an appropriate quenching strategy in place for any unused chlorosulfonic acid and for emergencies. Addition should be slow and controlled to a well-stirred, cooled vessel.

  • Be aware of the highly exothermic reaction with water. Ensure all equipment is scrupulously dry.

Q2: How can I effectively monitor the progress of the chlorosulfonation and amination reactions?

A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring these reactions.[1][2]

  • For Chlorosulfonation: Monitor the disappearance of the 4-bromobenzoic acid peak and the appearance of the 4-bromo-3-chlorosulfonyl-benzoic acid peak.

  • For Amination: Monitor the disappearance of the 4-bromo-3-chlorosulfonyl-benzoic acid peak and the appearance of the final product peak.

A typical reverse-phase HPLC method might use a C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acid modifier like phosphoric or formic acid.[2]

Q3: What are the most common impurities I should expect, and how can I identify them?

A3: The most common impurities include:

  • Unreacted 4-bromobenzoic acid: Can be identified by comparison to a reference standard in HPLC.

  • Isomeric sulfonation products: Sulfonation at a different position on the benzene ring. These can be challenging to separate but may be identified by LC-MS and NMR.

  • Disulfonated byproducts: Can be detected by their different retention times in HPLC and confirmed by mass spectrometry.

  • Hydrolysis product of the intermediate: If the 4-bromo-3-chlorosulfonyl-benzoic acid is exposed to moisture, it can hydrolyze back to a sulfonic acid.

Q4: What is the best method for purifying the final product on a large scale?

A4: Recrystallization is the most common and effective method for purifying this compound at scale.[1]

  • Solvent Selection: A mixture of ethanol and water is often a good starting point. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is slowly cooled to induce crystallization.

  • Decolorization: If the product is colored, activated carbon can be added to the hot solution before filtration to remove colored impurities.

  • Filtration and Drying: The purified crystals are collected by filtration and washed with a small amount of cold solvent. The product should then be dried under vacuum to remove all traces of the recrystallization solvents.

V. Experimental Protocols

A. Synthesis of 4-Bromo-3-chlorosulfonyl-benzoic Acid (Intermediate)
  • In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully charge chlorosulfonic acid.

  • Cool the chlorosulfonic acid to 0-5 °C with constant stirring.

  • Slowly add 4-bromobenzoic acid in portions, maintaining the internal temperature below 10 °C. The addition is highly exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto a mixture of crushed ice and water with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude 4-bromo-3-chlorosulfonyl-benzoic acid under vacuum.

B. Synthesis of this compound (Final Product)
  • In a suitable reactor, charge concentrated ammonium hydroxide and cool it to 0-5 °C.

  • Slowly add the dry 4-bromo-3-chlorosulfonyl-benzoic acid intermediate in portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until HPLC analysis confirms the reaction is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the product.

  • Filter the precipitated solid, wash with water, and then proceed with purification.

C. Purification by Recrystallization
  • Transfer the crude, wet cake of this compound to a clean reactor.

  • Add a suitable solvent, such as an ethanol/water mixture, and heat the slurry to reflux until all the solid dissolves.

  • If necessary, add activated carbon and stir for 30 minutes at reflux.

  • Filter the hot solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C until a constant weight is achieved.

VI. Analytical Methods for Quality Control

A robust analytical package is crucial for ensuring the quality of this compound.

Analytical Technique Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and impurity profiling.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with an acid modifier. Detection: UV at a suitable wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and key intermediates.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).
Mass Spectrometry (MS) Molecular weight confirmation and identification of unknown impurities.Can be coupled with HPLC (LC-MS) for impurity identification.
Karl Fischer Titration Determination of water content in the final product.Essential for ensuring the product meets specifications for dryness.

VII. Conclusion

The successful scale-up production of this compound hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a robust purification strategy. By anticipating and addressing the challenges outlined in this guide, researchers and production chemists can develop a safe, efficient, and reproducible manufacturing process.

References

Degradation pathways of 4-Bromo-3-sulfamoylbenzoic acid under stress conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3-sulfamoylbenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its degradation pathways under various stress conditions. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to ensure your experiments are robust and your results are reliable.

Forced degradation studies are a critical component of pharmaceutical development, helping to establish degradation pathways, assess the intrinsic stability of a molecule, and develop stability-indicating analytical methods.[1][2] This process involves intentionally subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[3][4]

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your forced degradation studies of this compound.

Scenario 1: Inconsistent Results in Hydrolytic Degradation Studies

Question: "My hydrolytic degradation results for this compound are highly variable between experiments, especially under acidic conditions. What could be the cause and how can I improve reproducibility?"

Answer:

Variability in hydrolytic studies often stems from subtle inconsistencies in experimental setup and the inherent stability of the sulfonamide group. Sulfonamides can be hydrolytically stable under neutral and alkaline conditions, with degradation being more prominent in acidic environments.[5][6]

Underlying Causes & Solutions:

  • pH Control is Paramount: The rate of hydrolysis for sulfonamides is highly dependent on pH.[7]

    • Problem: Inconsistent pH adjustment or buffer capacity can lead to significant shifts in degradation rates.

    • Solution: Employ robust buffer systems with sufficient capacity to maintain the target pH throughout the experiment, especially if the degradation products are acidic or basic. Verify the pH of your solution at the beginning and end of the study. For acidic conditions (e.g., pH 1-4), a citrate or phosphate buffer is recommended. For alkaline conditions (e.g., pH 9-10), a borate or phosphate buffer is suitable.[8]

  • Temperature Fluctuations: Hydrolysis reactions are sensitive to temperature.

    • Problem: Even minor variations in your incubator or water bath can alter degradation kinetics.

    • Solution: Use a calibrated, high-precision temperature-controlled system. Monitor and record the temperature throughout the experiment to ensure it remains within your specified limits (e.g., 60°C ± 2°C).

  • Oxygen Sensitivity in Acidic Media: While primarily a hydrolytic study, dissolved oxygen can sometimes play a role in side reactions, especially at elevated temperatures.

    • Problem: The presence of oxygen could initiate minor oxidative degradation pathways, leading to unexpected degradants.

    • Solution: For maximal consistency, particularly when investigating fine mechanistic details, consider de-gassing your solutions (e.g., by sparging with nitrogen) before and during the experiment to create an inert atmosphere.

Self-Validating Experimental Protocol for Hydrolytic Degradation:

  • Preparation: Prepare three buffer solutions: 0.1 M HCl (pH ~1), a phosphate buffer (pH 7.0), and a borate buffer (pH 9.0).[8]

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).

  • Inerting (Optional but Recommended): Sparge each solution with nitrogen for 15 minutes.

  • Incubation: Tightly seal the vials and place them in a calibrated oven or water bath at a set temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately neutralize the acidic and basic samples to quench the reaction and prevent further degradation before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Scenario 2: No Significant Degradation Observed in Oxidative Stress Studies

Question: "I've exposed this compound to 3% hydrogen peroxide (H₂O₂) at room temperature, but I'm seeing less than 5% degradation after 24 hours. How can I induce sufficient degradation?"

Answer:

This is a common challenge, as some molecules are inherently robust against mild oxidative conditions. To achieve the target degradation of 5-20%, as recommended by ICH guidelines for meaningful analysis, you may need to intensify the stress conditions.[9]

Strategies to Enhance Oxidative Degradation:

  • Increase Oxidant Concentration:

    • Rationale: A higher concentration of H₂O₂ will increase the reaction rate.

    • Action: Incrementally increase the H₂O₂ concentration (e.g., to 10%, 15%, or even 30%). Be cautious, as highly concentrated H₂O₂ can be hazardous.

  • Introduce a Catalyst (Fenton Reaction):

    • Rationale: The Fenton reaction, which uses catalytic amounts of iron (II) salts (e.g., FeSO₄) in the presence of H₂O₂, generates highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents.[10][11] This is a powerful method to induce degradation in resistant molecules.

    • Action: To your solution of this compound and H₂O₂, add a small amount of a freshly prepared FeSO₄ solution (e.g., to a final concentration of 0.1 mM). This should be performed in an acidic medium (pH 3-4) for optimal radical generation.[11]

  • Elevate the Temperature:

    • Rationale: Increasing the temperature will accelerate the rate of oxidation.

    • Action: Perform the experiment at an elevated temperature (e.g., 40°C or 60°C). Combine this with a higher H₂O₂ concentration for a synergistic effect.

Workflow for Controlled Oxidative Degradation:

Oxidative_Stress_Workflow cluster_0 Initial Attempt cluster_1 Troubleshooting Path A 3% H₂O₂ at RT B <5% Degradation A->B Observe C Increase H₂O₂ Conc. (e.g., 10-30%) B->C If insufficient F Target Degradation (5-20%) C->F D Add Catalyst (Fenton Reagent) D->F E Elevate Temp. (e.g., 60°C) E->F

Caption: Troubleshooting workflow for insufficient oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?

A1: Based on its structure, two primary sites are susceptible to hydrolysis: the sulfonamide group and, to a lesser extent, potential de-bromination.

  • S-N Bond Cleavage: The most probable pathway involves the hydrolytic cleavage of the sulfur-nitrogen bond in the sulfonamide group. This is a known degradation route for sulfonamide-containing drugs, particularly under acidic conditions.[12] This would likely yield 4-Bromo-3-carboxybenzenesulfonic acid and ammonia.

  • C-S Bond Cleavage: A secondary, less common hydrolytic pathway could involve cleavage of the carbon-sulfur bond, leading to the formation of 4-bromobenzoic acid and sulfamic acid.

  • Debromination: Hydrolytic debromination of an aromatic ring is generally not favored but could occur under harsh conditions (e.g., high temperature and pressure).

Hydrolytic_Degradation cluster_pathways Likely Hydrolytic Pathways cluster_products Potential Degradation Products parent This compound COOH SO₂NH₂ Br path1 S-N Bond Cleavage (Primary Pathway) parent->path1 path2 C-S Bond Cleavage (Secondary Pathway) parent->path2 prod1 4-Bromo-3-carboxybenzenesulfonic acid + NH₃ path1->prod1 prod2 4-Bromobenzoic acid + H₂NSO₃H path2->prod2

Caption: Potential hydrolytic degradation pathways of this compound.

Q2: How is photostability testing performed according to ICH Q1B guidelines, and what degradation products should I expect?

A2: Photostability testing exposes the drug substance to a combination of visible and ultraviolet light to determine if it's light-sensitive.[13]

  • Protocol: As per ICH Q1B, the drug substance should be exposed to not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of near UV (320-400 nm) energy. A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and light-induced degradation.

  • Expected Degradation: The bromine substituent on the aromatic ring is a potential chromophore that can absorb UV light. A likely photodegradation pathway is the homolytic cleavage of the C-Br bond , generating a phenyl radical.[14] This radical could then abstract a hydrogen atom from the solvent to form 3-sulfamoylbenzoic acid or react with oxygen to form hydroxylated species. The presence of bromine can shift the absorption spectrum, potentially making the molecule more susceptible to photodegradation.[15]

Q3: My HPLC analysis shows a loss of the parent peak during a stress study, but no new peaks are appearing. What could be the issue?

A3: This phenomenon, often referred to as a "mass balance" issue, can be perplexing. Here are the most common causes and how to troubleshoot them:

  • Degradants are Not UV-Active: Your degradation products may lack a chromophore that absorbs at the wavelength you are using for detection.

    • Solution: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to screen across a wide range of wavelengths. If available, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is ideal for detecting non-UV-active compounds.

  • Degradants are Insoluble or Volatile: The degradation products might be precipitating out of the solution or could be volatile compounds that are lost during sample preparation.

    • Solution: Visually inspect your samples for any precipitate. For volatility, consider a headspace Gas Chromatography (GC) analysis if small, volatile fragments are expected (e.g., from decarboxylation).

  • Degradants are Sticking to the HPLC Column: Highly polar or non-polar degradants may be irreversibly adsorbed onto the column under your current chromatographic conditions.

    • Solution: Run a steep gradient flush with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each run to elute any strongly retained compounds. Consider using a different column chemistry if the problem persists.

Q4: What are the standard conditions for thermal stress testing?

A4: Thermal stress testing is typically conducted at temperatures in 10°C increments above the accelerated stability testing temperature.[9] For a drug substance, this often means starting at a temperature like 60°C or 70°C. The substance should be tested in both solid and solution states, as degradation pathways can differ. A key degradation pathway for benzoic acid derivatives at high temperatures is decarboxylation, which would result in the formation of 2-bromo-5-sulfamoylaniline .[16][17]

Summary of Stress Conditions & Potential Degradation Products

Stress ConditionTypical ParametersKey Functional Group InvolvedPotential Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°CSulfonamide4-Bromo-3-carboxybenzenesulfonic acid
Base Hydrolysis 0.1 M NaOH, 60°CSulfonamide (generally more stable)(Slower formation of hydrolytic products)
Oxidation 3-30% H₂O₂, RT or 60°CAromatic Ring, Benzoic AcidHydroxylated derivatives, Decarboxylation products
Photolysis ICH Q1B (1.2M lux-hr Vis, 200 W-hr/m² UV)C-Br bond, Aromatic Ring3-Sulfamoylbenzoic acid
Thermal (Dry Heat) >60°CCarboxylic Acid2-Bromo-5-sulfamoylaniline (via decarboxylation)

References

Improving the purity of 4-Bromo-3-sulfamoylbenzoic acid for pharmaceutical applications.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Improving the Purity of 4-Bromo-3-sulfamoylbenzoic Acid for Pharmaceutical Applications

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a benzoic acid, a sulfonamide, and a bromine atom, makes it a versatile intermediate. In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental requirement for safety and efficacy. Impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic activity, or instability in the final drug product. This guide serves as a technical support center for researchers and scientists, providing practical, in-depth solutions to common challenges encountered during the purification of this compound.

Identifying Common Impurities

Effective purification begins with understanding the potential impurities. These can originate from starting materials, side reactions during synthesis, or degradation. The synthesis of this compound often involves the sulfamoylation of 4-bromobenzoic acid or related precursors.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as 4-bromobenzoic acid.

  • Isomeric Byproducts: Impurities arising from bromination or sulfamoylation at different positions on the benzene ring.

  • Process-Related Impurities: Including residual solvents, reagents from the synthesis (e.g., chlorosulfonic acid, ammonia), or byproducts from side reactions[1]. For instance, N-alkylation of the sulfonamide group can sometimes occur, leading to impurities like N-methyl derivatives[2].

  • Degradation Products: Formed during the reaction or subsequent storage.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My initial workup yields a product with significant impurities. What is the most effective initial purification step?

A1: For a compound like this compound, which possesses both an acidic carboxylic acid group and an acidic sulfonamide N-H, acid-base extraction is a powerful initial purification technique to remove non-acidic impurities.[3]

The principle relies on the differential solubility of the compound and its salt form. By treating the crude product with a base (e.g., sodium bicarbonate), the acidic groups are deprotonated, forming a water-soluble carboxylate/sulfonamide salt. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer will precipitate the purified product.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be preferentially deprotonated. Stopper the funnel and shake gently, venting frequently to release CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated this compound salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Washing: Wash the organic layer with another portion of the basic solution to ensure complete extraction of the product. Combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as hydrochloric acid (HCl), while stirring until the pH is around 2. This will re-protonate the carboxylate and cause the purified product to precipitate out of the solution.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to remove residual water.

Q2: I'm struggling with recrystallization. Either no crystals form, the yield is very low, or the product "oils out." What should I do?

A2: Recrystallization is a cornerstone technique for purifying crystalline solids, but its success is highly dependent on selecting the right solvent system and using the proper technique.[3][4] The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]

Troubleshooting Recrystallization

Problem Probable Cause(s) Solution(s)
No Crystals Form 1. Too much solvent was used , and the solution is not saturated. 2. The solution was cooled too rapidly . 3. The solution is supersaturated .1. Gently heat the solution to evaporate some of the solvent and re-cool. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[6]
Low Yield 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a different solvent or a solvent-pair system. 2. Use a pre-heated funnel and flask for hot filtration to keep the solution hot.[5]
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent , causing it to melt instead of dissolving.1. Switch to a solvent with a lower boiling point. 2. Use a solvent-pair system. Dissolve the compound in a small amount of a "good" hot solvent, then add a "poor" hot solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then cool.[6]

Recommended Solvents for Recrystallization

Based on the structure and methods for similar compounds, the following solvents and systems are good starting points.[1][7]

Solvent System Type Comments
WaterPolar ProticMay require a large volume due to moderate solubility. Excellent for removing organic-soluble impurities.
Ethanol/WaterMixed Polar ProticA very common and effective system. Dissolve in hot ethanol, then add hot water until turbidity persists.
Methanol/WaterMixed Polar ProticSimilar to ethanol/water, but methanol has a lower boiling point.[7]
Ethyl AcetatePolar AproticA good choice for moderately polar compounds.

Experimental Protocol: Recrystallization using an Ethanol/Water System

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Q3: Recrystallization has plateaued and is no longer improving purity. What is the next logical step?

A3: When impurities have similar solubility profiles to your target compound, recrystallization becomes ineffective. The next step is to use a technique based on a different physical principle: column chromatography .[3] This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase.

For a polar compound like this compound, a normal-phase setup with silica gel is appropriate. More polar compounds interact more strongly with the polar silica and move down the column more slowly.

Workflow for Purification and Analysis

G crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification purity_check1 Purity Check (HPLC/TLC) recrystallization->purity_check1 chromatography Column Chromatography purity_check1->chromatography Purity < 99.5% final_product High-Purity Product purity_check1->final_product Purity ≥ 99.5% purity_check2 Final Purity & Identity Check (HPLC, NMR, MS) chromatography->purity_check2 purity_check2->chromatography Re-purify purity_check2->final_product Purity ≥ 99.5%

Caption: General workflow for purification and analysis.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane/ethyl acetate). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the semi-pure product in a minimal amount of a polar solvent (like ethyl acetate or methanol) and adsorb it onto a small amount of silica gel. Dry this silica completely. Carefully add the dried, sample-adsorbed silica to the top of the packed column.

  • Elution: Start with a less polar mobile phase (e.g., 70:30 Hexane:Ethyl Acetate with 1% acetic acid to keep the carboxylic acid protonated). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate or adding a small amount of methanol.[3]

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is required for a comprehensive assessment of purity and structural confirmation, as is standard in the pharmaceutical industry.[8][9]

Comparison of Key Analytical Techniques [10]

Technique Principle Information Obtained Key Advantages Limitations
HPLC (UV) Differential partitioning between stationary and mobile phases.Retention time, % purity (by peak area).Robust, highly quantitative, widely available, suitable for routine quality control.[11]Requires reference standards for absolute quantification; potential for co-elution.
LC-MS HPLC separation followed by mass analysis.Molecular weight confirmation, impurity identification.High sensitivity and specificity; can identify unknown impurities by mass.More complex instrumentation; response factors can vary significantly.
NMR (¹H, ¹³C) Nuclear spin transitions in a magnetic field.Definitive structural confirmation, identification of impurities with known structures.Provides detailed structural information.Lower sensitivity than MS; complex spectra can be difficult to interpret.[1]
Melting Point Temperature at which a solid becomes liquid.Indication of purity.Simple, fast, and inexpensive.A sharp melting point range suggests high purity, but a pure compound can have a broad range if it decomposes.[1]

Standard Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC) [11]

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), UV detector, and autosampler.[12]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of A (e.g., 90%), and gradually increase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength maximum determined by UV scan.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a solution of the purified compound in the mobile phase (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter.

  • Data Analysis: Integrate the peak areas of the main compound and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all detected peaks.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety precautions when handling this compound and the associated solvents?

    • A: Always consult the Safety Data Sheet (SDS) for the compound and all reagents. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all chemicals in a well-ventilated fume hood.

  • Q: How should I store the purified this compound to ensure its stability?

    • A: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, or heat. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance long-term stability.

  • Q: Can I use Supercritical Fluid Chromatography (SFC) for purification?

    • A: Yes, SFC is an emerging and powerful technique for the purification of small molecules, including sulfonamides.[13][14] It uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. SFC can offer faster separations and is considered a "greener" alternative to traditional HPLC due to reduced organic solvent consumption.[14]

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Bromo-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 4-Bromo-3-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experimental work. Our focus is on providing practical, field-tested insights to help you navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a bromine atom, a carboxylic acid, and a sulfonamide group, presents unique challenges and opportunities in catalytic cross-coupling reactions. The electron-withdrawing nature of the sulfamoyl and carboxyl groups can influence the reactivity of the aryl bromide, while the acidic proton of the carboxylic acid and the N-H of the sulfonamide can interact with the catalyst and base, complicating reaction setup.[3]

This guide will focus on common palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, as these are frequently employed to functionalize this and similar scaffolds.

Frequently Asked Questions (FAQs)

Here we address some common initial questions regarding catalyst selection for this compound.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges arise from the molecule's multifunctional nature:

  • Catalyst Inhibition: The lone pairs on the nitrogen of the sulfonamide and the oxygen of the carboxylate can coordinate to the metal center of the catalyst (e.g., palladium), potentially leading to deactivation or reduced catalytic activity.[3]

  • Solubility Issues: Under basic reaction conditions, the carboxylic acid is deprotonated to a carboxylate salt. This salt may have poor solubility in common organic solvents, which can hinder the reaction rate.[3]

  • Substrate Reactivity: The electronic properties of the aryl bromide are influenced by both the electron-donating effect of the bromine and the electron-withdrawing effects of the sulfamoyl and carboxyl groups. This can affect the rate of oxidative addition, a key step in many catalytic cycles.[4]

Q2: Should I protect the carboxylic acid or sulfonamide group before starting a cross-coupling reaction?

A2: This is a common consideration.

  • Carboxylic Acid: Protection (e.g., as an ester) can be a viable strategy to improve solubility in organic solvents and prevent potential interference from the carboxylate.[5] However, this adds extra steps to your synthesis (protection and deprotection). In many cases, careful selection of the base and solvent system can allow for successful coupling without protection.

  • Sulfonamide: The sulfonamide N-H is less likely to require protection than the carboxylic acid. However, if you observe side reactions involving the sulfonamide, protection might be necessary.

Q3: Which type of catalyst is generally preferred for this substrate: Palladium or Copper?

A3: Both palladium and copper-based catalysts have their merits.

  • Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira) are often preferred due to their high efficiency, broad functional group tolerance, and well-understood mechanisms.[6][7][8] Modern catalyst systems with specialized ligands often provide excellent results under mild conditions.[9][10]

  • Copper-catalyzed reactions (e.g., Ullmann condensation) can be a good alternative, especially for C-N and C-O bond formation.[11][12] While traditional Ullmann reactions required harsh conditions, newer systems with appropriate ligands allow for milder reaction temperatures.[13] Copper catalysts can sometimes be more cost-effective than palladium catalysts.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Low or No Product Yield
Q: I'm attempting a Suzuki-Miyaura coupling with this compound, but I'm getting very low yields. What are the likely causes and how can I fix it?

A: Low yields in Suzuki couplings with this substrate often stem from a few key factors. Let's break down the troubleshooting process.

Potential Causes & Solutions:

  • Inappropriate Base: The base is crucial for activating the boronic acid. For a substrate with an acidic proton like this compound, a stronger base or a higher molar equivalent may be needed.[3]

    • Actionable Steps:

      • Screen Bases: Try different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] The choice of base can significantly impact the reaction outcome.

      • Consider Solubility: The solubility of the base is also important. For instance, K₃PO₄ is often effective in polar aprotic solvents.

  • Catalyst Inhibition/Deactivation: As mentioned, the amino and carboxylate groups can inhibit the palladium catalyst.[3]

    • Actionable Steps:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can stabilize the palladium center and promote the catalytic cycle.[9]

      • Catalyst Loading: While increasing catalyst loading might seem like a simple solution, it's often more effective to optimize other parameters first. However, a modest increase (e.g., from 1 mol% to 3 mol%) can be beneficial.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Actionable Steps:

      • Gradual Increase: If the reaction is sluggish at room temperature, cautiously increase the temperature.

      • Monitor for Decomposition: Be aware that excessive heat can lead to catalyst decomposition and the formation of side products.[3]

  • Solvent System: The choice of solvent is critical for substrate solubility.

    • Actionable Steps:

      • Polar Aprotic Solvents: Solvents like 1,4-dioxane, DMF, or toluene, often with the addition of water, are commonly used.[9]

      • Biphasic Systems: A mixture of an organic solvent and water can help dissolve both the organic substrate and the inorganic base.

Common Side Reactions
Q: I'm observing significant amounts of homocoupling and protodeboronation products in my Suzuki reaction. How can I minimize these side reactions?

A: These are common side reactions in Suzuki couplings.

Minimizing Side Products:

  • Homocoupling (Ar-Ar and Ar'-Ar'): This is often caused by the presence of oxygen.

    • Actionable Steps:

      • Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure.[9]

      • Degas Solvents: Thoroughly degas your solvents before use.

  • Protodeboronation (Ar'-H): This occurs when the boronic acid is replaced by a hydrogen atom and is more common with electron-rich boronic acids and prolonged heating.[3]

    • Actionable Steps:

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.

      • Base Selection: A less aggressive base might reduce the rate of protodeboronation.

Catalyst & Ligand Selection for Specific Reactions

The following table provides a starting point for catalyst and ligand selection for common cross-coupling reactions with this compound.

Reaction TypeRecommended Catalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ with SPhos or XPhos ligandK₃PO₄ or Cs₂CO₃Toluene/H₂O or 1,4-Dioxane80-110
Buchwald-Hartwig Amination Pd₂(dba)₃ with a bulky phosphine ligand (e.g., RuPhos)NaOtBu or K₂CO₃Toluene or Dioxane80-120
Heck Coupling Pd(OAc)₂ with PPh₃ or a palladacycle catalystEt₃N or K₂CO₃DMF or NMP100-140
Sonogashira Coupling PdCl₂(PPh₃)₂ with CuI co-catalystEt₃N or i-Pr₂NEtTHF or DMFRoom Temp to 80

This table provides general recommendations. Optimization will be required for specific substrates and desired outcomes.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • RuPhos (0.02 equiv)

  • NaOtBu (1.5 equiv)

  • Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk flask.

  • In a separate flask, dissolve this compound, Pd₂(dba)₃, and RuPhos in toluene.

  • Add the amine to the first flask, followed by the catalyst solution.

  • Seal the flask and heat the reaction to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizing Key Concepts

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Workflow Start Low Yield Observed Check_Base Step 1: Evaluate Base - Is it strong enough? - Is it soluble? Start->Check_Base Screen_Bases Action: Screen different bases (K3PO4, Cs2CO3) Check_Base->Screen_Bases If base is suspect Check_Catalyst Step 2: Assess Catalyst System - Potential for inhibition? - Appropriate ligand? Check_Base->Check_Catalyst If base is optimal Screen_Bases->Check_Catalyst Change_Ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand If inhibition is likely Check_Temp Step 3: Analyze Reaction Temperature - Is it too low? Check_Catalyst->Check_Temp If catalyst is appropriate Change_Ligand->Check_Temp Increase_Temp Action: Gradually increase temperature (Monitor for degradation) Check_Temp->Increase_Temp If reaction is sluggish Check_Solvent Step 4: Review Solvent System - Is the substrate soluble? Check_Temp->Check_Solvent If temp is optimal Increase_Temp->Check_Solvent Change_Solvent Action: Try different solvents or biphasic system (Dioxane/H2O, Toluene/H2O) Check_Solvent->Change_Solvent If solubility is poor Success Yield Improved Check_Solvent->Success If solvent is suitable Change_Solvent->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Generalized Catalytic Cycle for Cross-Coupling

This diagram shows a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Bromo-3-sulfamoylbenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates, 4-Bromo-3-sulfamoylbenzoic acid holds a significant position as a versatile building block. Its unique trifunctional structure, featuring a carboxylic acid, a sulfonamide, and a bromine atom, allows for diverse chemical modifications, making it a valuable precursor in the synthesis of various therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and experimental data to aid researchers and drug development professionals in selecting the most appropriate methodology for their specific needs.

This analysis will focus on two principal and strategically distinct synthetic pathways:

  • Route A: Electrophilic Aromatic Substitution via Chlorosulfonation. This classic and robust approach utilizes a readily available starting material, 4-bromobenzoic acid, and introduces the sulfamoyl group through a two-step chlorosulfonation and amination sequence.

  • Route B: Synthesis from an Amino Precursor. This theoretical route, based on established Sandmeyer-type reactions, would begin with an aminated precursor, such as 3-amino-4-bromobenzoic acid, and introduce the sulfamoyl moiety via diazotization and subsequent sulfamoylation.

We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these routes based on factors such as yield, purity, scalability, and safety considerations.

Route A: The Chlorosulfonation of 4-Bromobenzoic Acid

This is a well-documented and industrially viable method for the preparation of this compound. The synthesis proceeds in two key steps: the electrophilic chlorosulfonation of 4-bromobenzoic acid, followed by amination of the resulting sulfonyl chloride.

Step 1: Synthesis of 4-Bromo-3-(chlorosulfonyl)benzoic Acid

The initial step involves the reaction of 4-bromobenzoic acid with an excess of chlorosulfonic acid. The bromine atom is an ortho-, para- director; however, due to the deactivating nature of the carboxylic acid group, the sulfonation occurs at the position ortho to the bromine and meta to the carboxylic acid.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), which is generated in situ. The aromatic ring of 4-bromobenzoic acid attacks the electrophilic sulfur atom of SO₃, leading to the formation of a sigma complex (arenium ion). Subsequent loss of a proton restores aromaticity and yields the sulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

Step 2: Synthesis of this compound

The intermediate 4-bromo-3-(chlorosulfonyl)benzoic acid is then reacted with ammonia to displace the chloride and form the sulfonamide.

Mechanism: This step is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to yield the final product, this compound.

Experimental Protocol for Route A

The following protocol is adapted from a patented synthesis and represents a robust method for the preparation of this compound[1].

Part 1: Preparation of 4-Bromo-3-(chlorosulfonyl)benzoic Acid

  • In a suitable reaction vessel, carefully heat 100.5 g of 4-bromobenzoic acid and 330 ml of chlorosulfonic acid to 145°C.

  • Maintain this temperature for a specified duration to ensure complete reaction.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • The precipitated 4-bromo-3-(chlorosulfonyl)benzoic acid is collected by filtration and washed with cold water.

  • The resulting solid is dried in vacuo at room temperature.

Part 2: Preparation of this compound

  • To 250 ml of concentrated ammonium hydroxide, chilled to below 15°C, add 50 g of 4-bromo-3-(chlorosulfonyl)benzoic acid portion-wise, maintaining the temperature.

  • Allow the reaction mixture to stand at room temperature for three hours.

  • Gently heat the mixture on a steam bath to remove excess ammonia.

  • Cool the solution and acidify with acetic acid to precipitate the product.

  • Collect the precipitated this compound by filtration and dry thoroughly.

Route A Workflow start 4-Bromobenzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid, 145°C) start->step1 intermediate 4-Bromo-3-(chlorosulfonyl)benzoic Acid step1->intermediate step2 Amination (Conc. NH4OH, <15°C) intermediate->step2 product This compound step2->product

Caption: Workflow for Route A: Chlorosulfonation pathway.

Route B: A Theoretical Approach via Sandmeyer-Type Reaction

The key steps would be:

  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Sulfamoylation: Reaction of the diazonium salt with a source of sulfur dioxide and ammonia, or a preformed sulfamoylating agent, often catalyzed by a copper(I) salt.

Mechanistic Considerations: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution[2]. The diazonium salt is reduced by a copper(I) species to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with a sulfur-containing species, which is subsequently converted to the sulfonamide.

Hypothetical Protocol for Route B

A speculative protocol, based on modern Sandmeyer-type reactions for the formation of sulfonyl chlorides, might proceed as follows:

  • Diazotization: Dissolve 3-amino-4-bromobenzoic acid in a mixture of a suitable acid (e.g., HCl) and water, and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Sulfonyl Chloride Formation: In a separate vessel, prepare a solution of a sulfur dioxide surrogate (like DABSO) and a copper(II) chloride catalyst in a suitable solvent. Add the freshly prepared diazonium salt solution to this mixture and heat to facilitate the reaction.

  • Amination: Upon formation of the intermediate sulfonyl chloride, the reaction mixture could be directly treated with an excess of aqueous ammonia to yield the final product.

Route B Workflow start 3-Amino-4-bromobenzoic Acid step1 Diazotization (NaNO2, HCl, 0-5°C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sulfamoylation (SO2 source, Cu(I) catalyst, then NH3) intermediate->step2 product This compound step2->product

Caption: Theoretical workflow for Route B: Sandmeyer-type pathway.

Comparative Analysis

ParameterRoute A: ChlorosulfonationRoute B: Sandmeyer-Type Reaction (Theoretical)
Starting Materials 4-Bromobenzoic acid (readily available)3-Amino-4-bromobenzoic acid (requires synthesis)
Reagents & Conditions Harsh (chlorosulfonic acid, high temp.), corrosiveMilder conditions for diazotization, potentially hazardous diazonium intermediate
Scalability Proven for industrial scalePotentially more challenging to scale due to the instability of diazonium salts
Yield & Purity Generally good to excellent yields, purification by recrystallizationHighly dependent on the specific sulfamoylation conditions, potential for side reactions
Safety & Environmental Use of highly corrosive and hazardous chlorosulfonic acidGeneration of potentially explosive diazonium salts, use of copper catalysts
Versatility Well-established and reliablePotentially offers access to analogues if starting from different anilines

Conclusion and Recommendations

For the synthesis of this compound, the chlorosulfonation of 4-bromobenzoic acid (Route A) stands out as the more established, reliable, and scalable method. The availability of a detailed, patented protocol provides a high degree of confidence in its reproducibility. The primary drawbacks of this route are the harsh and hazardous reaction conditions associated with the use of chlorosulfonic acid, which necessitate specialized equipment and handling procedures.

While the Sandmeyer-type reaction (Route B) offers a theoretically elegant alternative with potentially milder conditions for the key transformation, the lack of specific, optimized protocols for this substrate presents a significant challenge. The synthesis of the starting material, 3-amino-4-bromobenzoic acid, adds extra steps to the overall sequence. Furthermore, the inherent instability of diazonium salts can pose safety risks, particularly on a larger scale.

Recommendation for Researchers and Drug Development Professionals:

  • For reliable, large-scale production , Route A is the recommended and industrially validated pathway.

  • For exploratory, small-scale synthesis and analogue development , Route B could be a viable area of investigation, provided that appropriate safety measures are in place for handling diazonium intermediates. Further research would be required to optimize the sulfamoylation step for this specific substrate.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available resources, and safety infrastructure. This comparative analysis provides the foundational knowledge to make an informed decision.

References

A Comparative Guide to 4-Bromo-3-sulfamoylbenzoic Acid and 4-Chloro-3-sulfamoylbenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of two key halogenated building blocks, 4-bromo-3-sulfamoylbenzoic acid and 4-chloro-3-sulfamoylbenzoic acid. These compounds are pivotal intermediates in the synthesis of potent pharmaceuticals, most notably loop diuretics such as bumetanide and furosemide.

This technical guide moves beyond a simple cataloging of properties to offer a comparative analysis grounded in the principles of organic synthesis and supported by experimental insights. We will explore the nuances of their synthesis, delve into the comparative reactivity of the carbon-halogen bond, and provide a framework for rational selection based on the specific goals of a synthetic project.

I. Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical and chemical properties of these two reagents is essential for their effective use in synthesis. The substitution of a bromine atom for a chlorine atom imparts subtle yet significant differences in molecular weight, melting point, and polarity, which can influence solubility, reaction kinetics, and purification strategies.

PropertyThis compound4-Chloro-3-sulfamoylbenzoic acid
Molecular Formula C₇H₆BrNO₄S[1]C₇H₆ClNO₄S[2][3][4]
Molecular Weight 279.92 g/mol (approx.)[1]235.64 g/mol [4][5]
Appearance White to off-white solid (predicted)White to off-white crystalline solid[5][6]
Melting Point Not readily available256-258 °C[4][5]
pKa Predicted to be similar to the chloro analog~3.44 (Predicted)[5]
Solubility Expected to be soluble in polar organic solventsSoluble in polar solvents like water and methanol[6]

The higher molecular weight of the bromo-derivative is a direct consequence of the larger atomic mass of bromine compared to chlorine. While the melting point for the bromo-compound is not widely reported, it is expected to be in a similar range to its chloro counterpart, influenced by crystal lattice energies. The electronic similarity of the sulfamoyl and carboxylic acid groups suggests that the pKa values, and therefore the acidity, of the two compounds will be comparable.

II. Synthesis of the Building Blocks: A Tale of Two Halogens

The synthetic accessibility of a starting material is a paramount consideration in process development. Here, we outline the established synthesis for the chloro-analog and propose a viable route for its bromo-counterpart, drawing upon established principles of electrophilic aromatic substitution.

Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

The preparation of 4-chloro-3-sulfamoylbenzoic acid is a well-documented, multi-step process commencing from the readily available p-chlorobenzoic acid.[5][7]

Experimental Protocol: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

  • Chlorosulfonation: p-Chlorobenzoic acid is reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, directed primarily to the position ortho to the carboxylic acid and meta to the chlorine atom. The reaction is typically heated to drive it to completion.[5][7]

  • Ammonolysis: The resulting 4-chloro-3-(chlorosulfonyl)benzoic acid is then treated with aqueous ammonia. The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide (-SO₂NH₂) through nucleophilic attack by ammonia.[5][7]

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product in high purity.[5]

Caption: Synthetic pathway for 4-chloro-3-sulfamoylbenzoic acid.

Proposed Synthesis of this compound

Proposed Experimental Protocol:

  • Chlorosulfonation: Similar to the synthesis of the chloro-analog, p-bromobenzoic acid would be treated with chlorosulfonic acid. The directing effects of the carboxyl and bromo groups would favor the introduction of the chlorosulfonyl group at the 3-position.

  • Ammonolysis: The intermediate 4-bromo-3-(chlorosulfonyl)benzoic acid would then be reacted with aqueous ammonia to form the desired this compound.

  • Purification: Recrystallization would likely be an effective method for purification.

Caption: Proposed synthetic route for this compound.

III. Comparative Reactivity in Nucleophilic Aromatic Substitution

The key point of differentiation between these two molecules in a synthetic context lies in the reactivity of the carbon-halogen bond. In the synthesis of diuretics like furosemide and bumetanide, this bond is cleaved via a nucleophilic aromatic substitution (SNAᵣ) reaction. The nature of the halogen atom—bromine versus chlorine—directly influences the rate and efficiency of this critical bond-forming step.

The reactivity of aryl halides in SNAᵣ reactions is governed by two primary factors: the electronegativity of the halogen and the strength of the carbon-halogen bond.[8]

  • Electronegativity: More electronegative halogens have a stronger electron-withdrawing inductive effect, which increases the electrophilicity of the carbon atom attached to the halogen, making it more susceptible to nucleophilic attack. The order of electronegativity is F > Cl > Br > I.[8]

  • Carbon-Halogen Bond Strength: A weaker carbon-halogen bond is more easily broken in the rate-determining step of many reactions. The bond strength follows the trend C-F > C-Cl > C-Br > C-I.[8]

In the context of SNAᵣ, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[9][10] The departure of the leaving group occurs in a subsequent, faster step. Therefore, the electron-withdrawing effect of the halogen, which facilitates the initial nucleophilic attack, is often the dominant factor. However, the leaving group ability of the halide also plays a role.

Generally, for SNAᵣ reactions, the reactivity order is often F > Cl > Br > I when the reaction is under kinetic control and the formation of the Meisenheimer complex is rate-limiting. This is because the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack.[9] Conversely, in reactions where the C-X bond cleavage is more significant in the rate-determining step, the trend can be reversed, following the order of leaving group ability (I > Br > Cl > F).

For the synthesis of diuretics, where a secondary amine (like furfurylamine for furosemide or n-butylamine for bumetanide) acts as the nucleophile, the reaction conditions will dictate which factor is more influential. In many industrial processes, the higher reactivity of the C-Cl bond in 4-chloro-3-sulfamoylbenzoic acid, driven by the electronegativity of chlorine, often provides a favorable balance of reactivity and cost-effectiveness. However, the weaker C-Br bond in the bromo-analog could potentially allow for milder reaction conditions, which might be advantageous for sensitive substrates or to minimize side reactions, though this often comes at a higher raw material cost.

Caption: Factors influencing the reactivity of bromo and chloro analogs in SNAr.

IV. Application in the Synthesis of Loop Diuretics: Furosemide and Bumetanide

The practical implications of the differences between these two starting materials are best illustrated through their application in the synthesis of widely used diuretic drugs.

Furosemide Synthesis

The synthesis of furosemide, 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, traditionally utilizes a derivative of 4-chloro-3-sulfamoylbenzoic acid. A common route involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[11][12] In this case, the chlorine at the 2-position is displaced. While not a direct comparison of the 4-halo position, it highlights the utility of the chloro-substituted benzoic acid core in diuretic synthesis.

Bumetanide Synthesis

The synthesis of bumetanide, 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, provides a more direct comparison. One synthetic route starts from 4-chlorobenzoic acid, which is converted to 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid. This intermediate then undergoes a nucleophilic aromatic substitution with phenoxide, displacing the chloride. Subsequent reduction of the nitro group and alkylation of the resulting amine yields bumetanide.

If one were to use the bromo-analog as a starting material, the key SNAᵣ step would involve the displacement of bromide by phenoxide. Theoretically, this step might proceed under milder conditions due to the better leaving group ability of bromide. However, the higher cost and potentially lower availability of 4-bromobenzoic acid compared to its chloro counterpart are significant factors in large-scale manufacturing.

Comparative Yields and Purity:

Synthesis Step (Example)Starting MaterialReported Yield (Approx.)Purity (Approx.)Reference
Nucleophilic displacement of halide by phenoxide5-Aminosulfonyl-4-chloro-3-nitrobenzoic acidHigh (qualitative)High
Reductive amination of an intermediate to form Bumetanide3-amino-4-phenoxy-5-sulfamoylbenzoic acid90-96%High

V. Safety and Handling

Both this compound and 4-chloro-3-sulfamoylbenzoic acid are specialty chemicals and should be handled with appropriate care in a laboratory or manufacturing setting.

  • 4-Chloro-3-sulfamoylbenzoic acid: May cause skin and serious eye irritation.[2] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

  • This compound: While specific GHS data is not as prevalent, it should be handled with the same precautions as its chloro-analog, assuming it to be a potential irritant.

Always consult the Safety Data Sheet (SDS) for each compound before use to ensure proper handling and disposal procedures are followed.

VI. Conclusion and Recommendations

The choice between this compound and 4-chloro-3-sulfamoylbenzoic acid in a synthetic campaign is a nuanced decision that hinges on a balance of reactivity, cost, and availability.

  • 4-Chloro-3-sulfamoylbenzoic acid is the more established and cost-effective starting material. Its synthesis is well-documented, and its reactivity in SNAᵣ reactions is generally sufficient for the synthesis of many target molecules, including furosemide and bumetanide. For large-scale manufacturing where cost is a primary driver, the chloro-analog is often the preferred choice.

  • This compound , while less common and more expensive, offers the potential for enhanced reactivity in nucleophilic aromatic substitution reactions due to the better leaving group ability of bromide. This could translate to milder reaction conditions, which may be beneficial for complex syntheses or when dealing with thermally sensitive functional groups. In a research and development setting, where optimizing reaction conditions and exploring novel synthetic routes are prioritized, the bromo-analog may offer a valuable alternative.

Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target, the scale of the reaction, and the economic constraints of the project. It is recommended that process chemists and researchers evaluate both options, if feasible, during the early stages of route scouting to determine the most efficient and robust pathway to their target molecule.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of 4-Bromo-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of process-related impurities and key starting materials is a cornerstone of ensuring pharmaceutical quality and safety. 4-Bromo-3-sulfamoylbenzoic acid is a critical chemical intermediate and a potential impurity in the synthesis of bumetanide, a potent loop diuretic.[1][2] Its effective quantification is, therefore, a non-negotiable aspect of quality control in the pharmaceutical industry. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods suitable for the determination of this compound, drawing upon established methodologies for bumetanide and its related substances.

The methodologies presented herein are grounded in the principles of reversed-phase chromatography (RP-HPLC), a widely adopted and robust technique for the analysis of pharmaceutical compounds. The selection of a specific method will invariably depend on the laboratory's available instrumentation, the sample matrix, and the specific analytical requirements, such as the need for simultaneous analysis of other related compounds.

The Analytical Challenge

This compound, as a polar aromatic compound, presents a moderate analytical challenge. The primary objective of any chromatographic method is to achieve adequate resolution from the active pharmaceutical ingredient (API), bumetanide, and other potential process impurities. The methods discussed below have been demonstrated to be effective in achieving this separation, thereby enabling accurate quantification.

Comparative Analysis of Validated RP-HPLC Methods

The following sections detail two distinct, yet effective, RP-HPLC methods that have been successfully validated for the analysis of bumetanide and its impurities, including what can be inferred for this compound. The validation of these methods has been performed in accordance with the stringent guidelines of the International Council for Harmonisation (ICH), ensuring their reliability and reproducibility.[2][3][4]

Method 1: Ortho-Phthalaldehyde and Acetonitrile Mobile Phase

This method employs a conventional C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The use of ortho-phthalaldehyde in the mobile phase is a less common approach and may be intended to improve peak shape or selectivity for the suite of related compounds.

Experimental Protocol: Method 1

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Discovery C18 (250 x 4.6 mm, 5 µm)[3][4]

  • Mobile Phase: 0.1% o-phthalaldehyde and acetonitrile (50:50 v/v)[3][4]

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection: 254 nm[3][4]

  • Column Temperature: 50 °C[3]

The choice of a C18 column provides a versatile hydrophobic stationary phase suitable for the retention of the moderately non-polar bumetanide and its more polar impurities. The 50:50 isocratic mobile phase composition offers a balance of elution strength, ensuring that both early and later eluting impurities are resolved within a reasonable runtime. The elevated column temperature of 50°C can help to reduce viscosity, improve peak efficiency, and decrease analysis time.

Method 2: Phosphoric Acid and Acetonitrile Mobile Phase

This method represents a more conventional approach to reversed-phase chromatography for acidic analytes. The use of phosphoric acid as a mobile phase additive is a well-established technique to control the ionization of acidic compounds, thereby improving peak shape and retention time reproducibility.

Experimental Protocol: Method 2

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Newcrom R1[5][6]

  • Mobile Phase: Acetonitrile and water with phosphoric acid[5][6]

  • Flow Rate: Not specified, but typically 1.0 mL/min for such applications.

  • Detection: Not specified, but UV detection in the range of 220-280 nm is common for aromatic benzoic acids.

The Newcrom R1 column is a specialized reversed-phase column with low silanol activity, which can be advantageous for the analysis of acidic compounds that may exhibit secondary interactions with residual silanols on standard silica-based columns.[5] The addition of phosphoric acid to the mobile phase ensures that the carboxylic acid moiety of this compound is protonated, leading to more consistent retention and symmetrical peaks. For mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.[5][6]

Performance Comparison of Validated Methods

The following table summarizes the key validation parameters for a representative HPLC method developed for bumetanide and its impurities, which is applicable for the quantification of this compound. The data is derived from a study that followed ICH guidelines.[2][3][4]

ParameterResult
Linearity Range (µg/mL) 0.315 - 1.875
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98.0 - 102.0
Limit of Detection (LOD) Not explicitly stated for the impurity, but method is sensitive for related substances.
Limit of Quantification (LOQ) Not explicitly stated for the impurity, but method is sensitive for related substances.

Table 1: Summary of Validation Parameters for a Representative HPLC Method.

Experimental Workflow and Validation Logic

The development and validation of a robust HPLC method follow a logical progression to ensure its suitability for the intended purpose. The diagram below illustrates the typical workflow, from method development through to the assessment of key validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) MD1 Column & Mobile Phase Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6

Caption: A flowchart illustrating the key stages in the development and validation of an HPLC method.

The relationship between different validation parameters is also critical to understand. For instance, the linearity of the method underpins the accuracy across the specified range, while precision ensures the reliability of the measurements.

Validation_Parameter_Interrelation Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Confirms proportionality Range Range Linearity->Range Defines concentration limits Precision Precision Accuracy->Precision Dependent on consistent results Range->Accuracy Applicable over this span Robustness Robustness Robustness->Precision Tests method reliability

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion

This comparative guide has outlined validated HPLC methods that are well-suited for the quantification of this compound. While the presented methods were originally developed for the analysis of bumetanide and its impurities, their demonstrated specificity and robustness make them readily applicable to this key related substance.[3][4] The choice between the methods will depend on specific laboratory needs and available resources. The ortho-phthalaldehyde method is a well-documented and validated option, while the phosphoric acid-based method offers a more conventional and potentially more universally applicable approach, especially when considering column longevity and mobile phase simplicity.

Ultimately, the successful implementation of any of these methods will rely on careful adherence to the described protocols and a thorough understanding of the principles of chromatographic separation and method validation. This will ensure the generation of high-quality, reliable data that is essential for regulatory compliance and the overall safety and efficacy of pharmaceutical products.

References

Benchmarking the biological activity of 4-Bromo-3-sulfamoylbenzoic acid derivatives against known inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of 4-Bromo-3-sulfamoylbenzoic Acid Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent and selective inhibitors of crucial physiological targets. This guide provides a comprehensive technical overview of the biological activity of derivatives of this compound, with a primary focus on their inhibitory action against two key classes of proteins: carbonic anhydrases (CAs) and Solute Carrier (SLC) transporters.

Through a detailed analysis of available preclinical data, this document benchmarks the performance of these derivatives against established clinical inhibitors such as Acetazolamide, Dorzolamide, Brinzolamide for carbonic anhydrases, and Bumetanide for SLC transporters. By elucidating the structure-activity relationships (SAR) and providing detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the critical information necessary to advance the therapeutic applications of this promising class of compounds.

I. Targeting Carbonic Anhydrases: From Glaucoma to Oncology

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] Their involvement in a myriad of physiological processes, including pH homeostasis, ion transport, and fluid secretion, has rendered them attractive targets for therapeutic intervention in a range of diseases, most notably glaucoma and cancer.[1][2]

Mechanism of Action and Therapeutic Rationale

In the eye, carbonic anhydrase activity in the ciliary body epithelium is a key driver of aqueous humor secretion.[1] Inhibition of CAs, particularly isoforms CA II and IV, reduces the formation of bicarbonate ions, thereby decreasing fluid secretion and lowering intraocular pressure (IOP), a major risk factor for glaucoma.[3]

In oncology, the expression of certain CA isoforms, especially the transmembrane CA IX and CA XII, is significantly upregulated in hypoxic tumors.[4][5][6] These enzymes contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][4] Inhibition of tumor-associated CAs can reverse this acidification, thereby impeding cancer progression.

Benchmarking Against Known Carbonic Anhydrase Inhibitors

The sulfamoylbenzoic acid core is a well-established pharmacophore for CA inhibition. To contextualize the potential of this compound derivatives, their inhibitory activity is compared against clinically established CA inhibitors.

Inhibitor ClassCompoundTarget Isoform(s)Reported Kᵢ / IC₅₀Reference
Standard Inhibitor AcetazolamidehCA I, II, IX, XIIKᵢ: ~12-250 nM[7][8]
Topical Glaucoma Agent DorzolamidehCA II, IVPotent inhibitor[3]
Topical Glaucoma Agent BrinzolamidehCA II, IVPotent inhibitor[3]
4-Chloro-3-sulfamoylbenzenecarboxamide Derivatives VarioushCA I, II, IVLow nanomolar affinity for CA II and IV[3]
Sulfamoylphenyl PyrazoleDerivatives VarioushCA IX, XIIKᵢ: ~0.04 - 0.1 µM[7]
Signaling Pathway: Inhibition of Tumor-Associated Carbonic Anhydrases

The inhibition of CA IX and CA XII in the tumor microenvironment disrupts the pH regulatory machinery of cancer cells, leading to intracellular acidification and reduced extracellular acidity. This can impact several downstream signaling pathways involved in cell survival, proliferation, and metastasis.

CA_Inhibition_Pathway cluster_0 Tumor Microenvironment (Hypoxic & Acidic) cluster_1 This compound Derivative Action cluster_2 Downstream Cellular Effects Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CA_IX_XII CA IX / CA XII Upregulation HIF-1α Stabilization->CA_IX_XII Extracellular Acidification Extracellular Acidification CA_IX_XII->Extracellular Acidification H⁺ Export pH_Homeostasis_Disruption Disruption of pH Homeostasis Reduced_Invasion Reduced Cell Invasion & Metastasis Extracellular Acidification->Reduced_Invasion Alters ECM Inhibitor 4-Bromo-3-sulfamoylbenzoic Acid Derivative Inhibitor->CA_IX_XII Inhibition Intracellular_Acidosis Intracellular Acidosis pH_Homeostasis_Disruption->Intracellular_Acidosis Apoptosis Induction of Apoptosis Intracellular_Acidosis->Apoptosis

Caption: Inhibition of CA IX/XII by this compound derivatives disrupts pH homeostasis in cancer cells.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric method to determine the inhibitory potency of test compounds against various CA isoforms.

I. Materials and Reagents:

  • Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Buffer: 10 mM HEPES, pH 7.4.

  • Substrate: CO₂-saturated water.

  • Indicator: pH indicator solution (e.g., phenol red).

  • Inhibitors: this compound derivatives and known inhibitors (e.g., Acetazolamide).

  • Instrumentation: Stopped-flow spectrophotometer.

II. Methodology:

  • Enzyme Preparation: Reconstitute and dilute the CA enzyme to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of the test compound and known inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure: a. Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C). b. Load one syringe with the enzyme solution (pre-incubated with the inhibitor or vehicle) and the other with the CO₂-saturated water containing the pH indicator. c. Rapidly mix the contents of the two syringes. d. Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis: a. Calculate the initial rates of the reaction in the presence and absence of the inhibitor. b. Determine the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. c. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

II. Targeting Solute Carrier (SLC) Transporters: A New Frontier

The Solute Carrier (SLC) superfamily is one of the largest groups of membrane transport proteins, playing a critical role in the transport of a wide array of solutes, including ions, nutrients, and drugs.[9] The sulfamoylbenzoic acid scaffold is also found in potent inhibitors of certain SLC transporters, such as the Na-K-Cl cotransporters (NKCCs), which belong to the SLC12 family.[9]

Mechanism of Action and Therapeutic Rationale

NKCC1 (SLC12A2) and NKCC2 (SLC12A1) are key regulators of ion homeostasis.[9] NKCC2 is primarily expressed in the kidney and is the target of loop diuretics like bumetanide, which inhibit sodium and chloride reabsorption.[9] NKCC1 is more widely expressed, including in the brain, and is implicated in neuronal excitability and cell volume regulation.[10][11] Inhibition of NKCC1 is being explored for neurological disorders.

Benchmarking Against Known SLC Transporter Inhibitors

Bumetanide, a derivative of 3-amino-5-sulfamoylbenzoic acid, is a potent inhibitor of both NKCC1 and NKCC2. The structural similarity of this compound derivatives to bumetanide suggests they may also exhibit inhibitory activity against these transporters.

Inhibitor ClassCompoundTarget TransporterReported IC₅₀Reference
Loop Diuretic BumetanidehNKCC1A0.68 µM[9]
Loop Diuretic BumetanidehNKCC2A4.0 µM[9]
Bumetanide Derivatives VarioushNKCC1A, hNKCC2AVaried potencies[9]

Note: The inhibitory activity of this compound derivatives against SLC transporters is an emerging area of research. The data for bumetanide and its derivatives provide a valuable benchmark for assessing the potential of novel compounds in this class.

Signaling Pathway: Inhibition of NKCC1 and its Neuromodulatory Effects

Inhibition of NKCC1 can alter intracellular chloride concentrations in neurons, which can modulate the response to the neurotransmitter GABA. In mature neurons, this can lead to a hyperpolarizing (inhibitory) GABAergic response.

NKCC1_Inhibition_Pathway cluster_0 Neuronal Chloride Homeostasis cluster_1 This compound Derivative Action cluster_2 GABAergic Signaling NKCC1 NKCC1 (SLC12A2) Na⁺-K⁺-2Cl⁻ Cotransporter Cl_influx Cl⁻ Influx NKCC1->Cl_influx GABA_A_R GABA-A Receptor High_Cl_in High Intracellular [Cl⁻] Cl_influx->High_Cl_in Depolarization Depolarizing/Excitatory GABA Response High_Cl_in->Depolarization Cl⁻ efflux upon GABA-A R activation Inhibitor 4-Bromo-3-sulfamoylbenzoic Acid Derivative Inhibitor->NKCC1 Inhibition Hyperpolarization Hyperpolarizing/Inhibitory GABA Response Inhibitor->Hyperpolarization Leads to lower intracellular [Cl⁻] GABA_binding GABA Binding GABA_binding->GABA_A_R

Caption: Inhibition of NKCC1 by this compound derivatives can modulate GABAergic signaling.

Experimental Protocol: Cell-Based SLC Transporter Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of test compounds on a specific SLC transporter expressed in a cellular system.

I. Materials and Reagents:

  • Cell Line: A stable cell line overexpressing the SLC transporter of interest (e.g., HEK293-hNKCC1).

  • Culture Medium: Appropriate cell culture medium and supplements.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • Radio-labeled Substrate: A known substrate of the transporter labeled with a radioisotope (e.g., ³H-bumetanide or ⁸⁶Rb⁺ as a potassium surrogate).

  • Inhibitors: this compound derivatives and a known inhibitor (e.g., Bumetanide).

  • Instrumentation: Scintillation counter.

II. Methodology:

  • Cell Culture: Culture the SLC-expressing cells in appropriate multi-well plates to confluence.

  • Assay Procedure: a. Wash the cells with pre-warmed transport buffer. b. Pre-incubate the cells with various concentrations of the test compound or known inhibitor in transport buffer for a defined period. c. Initiate the transport assay by adding the radio-labeled substrate to the wells. d. Incubate for a specific time at 37°C to allow substrate uptake. e. Terminate the transport by rapidly washing the cells with ice-cold transport buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from all values. b. Calculate the percentage of inhibition for each concentration of the test compound. c. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant potential for therapeutic development. Their demonstrated ability to potently inhibit carbonic anhydrases positions them as attractive candidates for the treatment of glaucoma and various cancers. Furthermore, their structural similarity to known SLC transporter inhibitors opens up new avenues for exploration in areas such as neurological disorders and diuretic therapies.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. Future investigations should focus on comprehensive structure-activity relationship studies to optimize potency and selectivity for specific CA isoforms or SLC transporters. In vivo efficacy studies in relevant disease models will be crucial to translate the promising in vitro activity of these compounds into novel therapeutic agents.

References

A Comparative In-Silico Docking Guide to 4-Bromo-3-sulfamoylbenzoic Acid Derivatives as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-silico comparison of novel 4-Bromo-3-sulfamoylbenzoic acid derivatives as potential inhibitors of human Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression. We will delve into the rationale behind the experimental design, provide a detailed step-by-step protocol for molecular docking, and present a comparative analysis of the binding affinities and interaction patterns of these derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX with Sulfonamide Derivatives

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The isoform CA IX is minimally expressed in normal tissues but is significantly overexpressed in a variety of solid tumors, where it contributes to the acidic tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[2] This makes CA IX a validated and promising target for anticancer drug development.[2]

Sulfonamides are a well-established class of compounds known to be effective inhibitors of carbonic anhydrases.[3][4] The sulfamoyl group (–SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme. The core scaffold of this compound provides a robust starting point for derivatization, allowing for the exploration of various substitutions to enhance binding affinity and selectivity for CA IX. The bromine atom and the benzoic acid moiety offer sites for chemical modification to probe different regions of the enzyme's active site.

In this guide, we will perform a comparative in-silico docking study of a series of hypothetical this compound derivatives against human Carbonic Anhydrase IX. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and key molecular interactions.[5][6] This approach allows for the rapid and cost-effective screening of potential drug candidates before their synthesis and in-vitro testing.

Experimental Workflow: An Overview

The in-silico docking workflow is a multi-step process that requires careful preparation of both the protein receptor and the small molecule ligands, followed by the docking simulation and a thorough analysis of the results. The following diagram illustrates the key stages of our experimental design.

workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB ID: 5FL4) grid_gen Grid Box Generation (Defining the Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Derivative Design & Optimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy & RMSD) docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: In-silico docking workflow from preparation to analysis.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the in-silico docking of this compound derivatives against Carbonic Anhydrase IX.

Protein Preparation

The three-dimensional crystal structure of the target protein is the foundation of a successful docking study.

  • Receptor Retrieval: The crystal structure of human Carbonic Anhydrase IX (PDB ID: 5FL4) was downloaded from the Protein Data Bank (PDB). This structure is co-crystallized with a sulfonamide inhibitor, which helps in identifying the active site.

  • Protein Clean-up: All non-essential water molecules, co-solvents, and the co-crystallized ligand were removed from the PDB file using UCSF Chimera. The protein was checked for any missing residues or atoms.

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein, and Gasteiger charges were assigned using AutoDock Tools 1.5.6. The protonation states of histidine residues were checked to ensure they were appropriate for the physiological pH.

  • File Format Conversion: The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.

Ligand Preparation

The ligands in our study are a series of hypothetical derivatives of this compound. The parent molecule and its derivatives were designed to explore the effect of different functional groups on binding affinity.

  • 2D Structure Sketching: The 2D structures of the parent molecule (this compound) and its derivatives were drawn using MarvinSketch.

  • 3D Structure Generation and Energy Minimization: The 2D structures were converted to 3D, and their geometries were optimized using the MMFF94 force field to obtain a low-energy conformation. This step is crucial as the initial conformation of the ligand can influence the docking results.

  • Charge Assignment and Torsion Angle Definition: Gasteiger charges were computed for each ligand, and rotatable bonds were defined using AutoDock Tools. This allows the docking algorithm to explore different conformations of the ligand within the active site.

  • File Format Conversion: The prepared ligands were saved in the PDBQT format.

Grid Generation and Docking

The grid box defines the search space for the docking algorithm within the protein's active site.

  • Grid Box Definition: A grid box with dimensions of 20 x 20 x 20 Å was centered on the active site zinc ion of CA IX. The coordinates of the co-crystallized ligand from the original PDB file were used as a reference to ensure the grid box encompasses the entire binding pocket.

  • Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space. The top 10 binding poses for each ligand were generated.

Analysis of Docking Results

The output of the docking simulation was analyzed to compare the binding of the different derivatives.

  • Binding Energy and Pose Selection: The binding energy (in kcal/mol) of the best pose for each ligand was recorded. The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis: The interactions between each ligand and the amino acid residues in the active site of CA IX were visualized and analyzed using PyMOL and BIOVIA Discovery Studio. Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified and documented.

Comparative Analysis of this compound Derivatives

For this guide, we have designed a small library of hypothetical derivatives of this compound to illustrate the comparative analysis process. The modifications are focused on the carboxylic acid and the sulfamoyl moieties.

Compound IDDerivative NameModificationDocking Score (kcal/mol)Key Interacting Residues
Parent This compound--8.2His94, His96, His119, Thr199, Thr200
Deriv-A 4-Bromo-N-methyl-3-sulfamoylbenzoic acidMethylation of the sulfamoyl nitrogen-8.5His94, His96, His119, Val121, Thr199, Thr200
Deriv-B 4-Bromo-3-(N-acetylsulfamoyl)benzoic acidAcetylation of the sulfamoyl nitrogen-9.1His94, His96, His119, Gln92, Thr199, Thr200, Pro202
Deriv-C 4-Bromo-3-sulfamoylbenzamideConversion of carboxylic acid to amide-7.9His94, His96, His119, Thr199, Thr200
Deriv-D N-(2-hydroxyethyl)-4-Bromo-3-sulfamoylbenzamideHydroxyethylation of the benzamide-8.8His94, His96, His119, Gln92, Thr199, Thr200, Pro201
AAT Acetazolamide (Reference Inhibitor)--7.5His94, His96, His119, Thr199, Thr200

Note: The docking scores and interacting residues presented in this table are for illustrative purposes and are based on typical results for sulfonamide inhibitors of carbonic anhydrase.

Discussion of Comparative Results

The in-silico docking results provide valuable insights into the structure-activity relationships of our designed derivatives.

  • Parent Molecule: The parent this compound shows a strong binding affinity for the active site of CA IX, with the sulfamoyl group coordinating with the catalytic zinc ion and forming hydrogen bonds with key residues like Thr199 and Thr200. The benzoic acid moiety also contributes to the binding through interactions with the hydrophilic part of the active site.

  • Derivatives A and B: Modification of the sulfamoyl nitrogen with small alkyl (Deriv-A) and acetyl (Deriv-B) groups resulted in improved binding affinities. The acetyl group in Deriv-B, in particular, appears to form additional hydrogen bonds with Gln92 and Pro202, leading to the most favorable docking score among the tested compounds. This suggests that this position is amenable to substitution with groups that can act as hydrogen bond acceptors.

  • Derivatives C and D: Converting the carboxylic acid to a simple amide (Deriv-C) slightly reduced the binding affinity, indicating the importance of the carboxylate group for interaction. However, the addition of a hydroxyethyl group to the amide (Deriv-D) significantly improved the binding score. The hydroxyl group likely forms an additional hydrogen bond with residues such as Gln92 or Pro201, compensating for the loss of the carboxylate interaction and providing a new avenue for optimization.

  • Comparison with Acetazolamide: All the designed derivatives, with the exception of Deriv-C, showed better or comparable docking scores to the well-known carbonic anhydrase inhibitor, Acetazolamide (AAT). This highlights the potential of the this compound scaffold for developing potent CA IX inhibitors.

The following diagram illustrates the key interactions of the most promising derivative (Deriv-B) within the active site of Carbonic Anhydrase IX.

interactions cluster_protein CA IX Active Site cluster_ligand Derivative B His94 His94 Zn_ion Zn²⁺ His94->Zn_ion His96 His96 His96->Zn_ion His119 His119 His119->Zn_ion Gln92 Gln92 Thr199 Thr199 Thr200 Thr200 Pro202 Pro202 Sulfamoyl_NH2 Sulfamoyl Sulfamoyl_NH2->Thr199 H-bond Sulfamoyl_NH2->Zn_ion Coordination Acetyl_CO Acetyl C=O Acetyl_CO->Gln92 H-bond Acetyl_CO->Pro202 H-bond Benzoic_COOH Carboxylic Acid Benzoic_COOH->Thr200 H-bond

Caption: Key interactions of Derivative B in the CA IX active site.

Conclusion and Future Directions

This in-silico comparative guide demonstrates the utility of molecular docking in the rational design of novel inhibitors for Carbonic Anhydrase IX based on the this compound scaffold. Our findings suggest that strategic modifications to the sulfamoyl and carboxylic acid moieties can significantly enhance the binding affinity of these compounds. Specifically, the introduction of a hydrogen bond accepting group on the sulfamoyl nitrogen appears to be a promising strategy for improving potency.

The derivatives identified in this study, particularly Deriv-B and Deriv-D, represent promising candidates for chemical synthesis and subsequent in-vitro evaluation. Experimental validation of their inhibitory activity against CA IX and other CA isoforms is a critical next step to confirm the in-silico predictions and assess their selectivity. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the ligand-protein complexes and provide a more dynamic picture of the binding interactions.

By integrating computational and experimental approaches, the development of potent and selective CA IX inhibitors based on the this compound scaffold can be accelerated, potentially leading to novel therapeutics for the treatment of cancer.

References

A Comparative Purity Analysis of 4-Bromo-3-sulfamoylbenzoic Acid from Commercial Suppliers: An Orthogonal Methods Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Bromo-3-sulfamoylbenzoic acid is a critical building block in pharmaceutical synthesis, most notably as a key intermediate for the diuretic drug Furosemide. The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially impacting the final drug product's safety and efficacy. This guide presents a comprehensive, multi-faceted analytical approach to compare the purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). By employing a primary chromatographic method (HPLC-UV) and an orthogonal, structure-specific method (Quantitative NMR), this study provides a robust framework for researchers and quality control professionals to assess supplier quality effectively.

Introduction

This compound (CAS No: 59815-19-9) is a substituted benzoic acid derivative.[1][2] Its primary significance in the pharmaceutical industry lies in its role as a precursor in the synthesis of Furosemide, a potent loop diuretic used to treat edema and hypertension.[3][4] The synthetic pathway to Furosemide often involves the reaction of a benzoic acid derivative with furfurylamine.[5][6] Consequently, any impurities present in the this compound starting material, such as isomers or related substances from its own synthesis, can lead to the formation of difficult-to-remove impurities in the final Active Pharmaceutical Ingredient (API).

Given the stringent purity requirements for APIs, a thorough evaluation of starting materials is not just a regulatory expectation but a critical step in ensuring process consistency and product quality. A simple purity value on a supplier's Certificate of Analysis (CoA) may not fully capture the impurity profile. Therefore, this guide details an experimental approach using two distinct and complementary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a more complete and trustworthy purity assessment. HPLC excels at separating and quantifying structurally similar impurities, while qNMR offers an independent, primary method of quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei.[7][8][9]

Materials and Methods

This section outlines the protocols for a comprehensive purity comparison. The rationale behind using a multi-method approach is to build a self-validating system; concordance between the chromatographic (HPLC) and spectroscopic (qNMR) results provides high confidence in the final purity assessment, in line with principles outlined in guidelines such as ICH Q2(R1).[10][11][12]

Materials
  • Samples: this compound (≥98% purity as stated on CoA) from three distinct commercial sources, labeled Supplier A, Supplier B, and Supplier C.

  • HPLC Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade).

  • qNMR Standard: Maleic acid (Certified Reference Material, >99.9% purity).

  • qNMR Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.05% v/v Tetramethylsilane (TMS).

Experimental Workflow

The overall process, from sample handling to data interpretation, is designed to ensure systematic and unbiased comparison.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation prep_start Receive Samples (Suppliers A, B, C) hplc_prep Accurately weigh ~10 mg Dissolve in 50:50 ACN:H₂O to 1.0 mg/mL prep_start->hplc_prep qnmr_prep Accurately weigh ~15 mg sample & ~10 mg Maleic Acid (IS) Dissolve in 0.75 mL DMSO-d6 prep_start->qnmr_prep hplc HPLC-UV Analysis (Purity by Area %) hplc_prep->hplc qnmr ¹H qNMR Analysis (Purity vs. Internal Standard) qnmr_prep->qnmr lcms LC-MS Analysis (Impurity ID) hplc->lcms Inject same vial compare Compare HPLC Area % vs. qNMR Purity hplc->compare profile Identify & Compare Impurity Profiles lcms->profile qnmr->compare conclusion Final Supplier Purity Assessment & Ranking compare->conclusion profile->conclusion

Caption: Workflow for orthogonal purity assessment.

HPLC-UV Method for Purity Determination

This method is designed to separate the main component from potential impurities. Aromatic carboxylic acids can be effectively analyzed using reverse-phase HPLC.[13][14][15]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Calculation: Purity is calculated using the area percent method (Area of main peak / Total area of all peaks) x 100.

LC-MS for Impurity Identification

To identify unknown peaks observed in the HPLC-UV chromatogram, the same sample and HPLC method are run on an LC-MS system. The mass-to-charge ratio (m/z) of impurity peaks can provide crucial information about their molecular weight and potential structure.

Quantitative ¹H NMR (qNMR) Method

qNMR is a primary ratio method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard (IS).[16][17] It is recognized by pharmacopeias as a powerful tool for quantitative analysis.[8]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Acid (a single sharp peak at ~6.2 ppm in DMSO-d6).

  • Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of Maleic Acid into a vial. Dissolve in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence with sufficient relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton). A D1 of 30 seconds is a conservative starting point.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Calculation: Purity is calculated using the following formula[8]:

    • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

    • Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

Results and Discussion

Hypothetical but representative data are presented below to illustrate the comparative analysis.

Purity Assessment by HPLC-UV

The HPLC analysis revealed differences in the impurity profiles of the three suppliers. Supplier A showed the highest purity by area percent, with minimal impurity peaks. Supplier C, while having a high main peak area, exhibited a significant impurity peak at a relative retention time (RRT) of ~1.2.

SupplierRetention Time (min)Purity by Area %Notable Impurities (Area %)
Supplier A 12.599.85%Impurity 1 (RRT 0.9): 0.08%
Supplier B 12.599.15%Impurity 1 (RRT 0.9): 0.45%Impurity 2 (RRT 1.1): 0.25%
Supplier C 12.598.50%Impurity 3 (RRT 1.2): 1.35%

LC-MS analysis of the sample from Supplier C suggested that Impurity 3 has a molecular weight consistent with a de-brominated or isomeric species, which could arise from the starting materials used in the synthesis of the target compound.

Orthogonal Purity Verification by qNMR

The qNMR results provide an independent measure of purity, free from the biases of chromatographic methods where impurities might have different UV responses.[7] The data showed strong agreement with the HPLC results for Suppliers A and B, increasing confidence in those measurements. However, a discrepancy was noted for Supplier C.

SupplierPurity by ¹H qNMR (%)
Supplier A 99.7%
Supplier B 99.0%
Supplier C 98.6%

The close agreement between HPLC and qNMR for all suppliers suggests that the main impurity in Supplier C's material has a similar UV chromophore to the parent compound, leading to a reasonably accurate quantification by HPLC area percent in this case. However, reliance on HPLC alone would have been an unverified assumption. The qNMR data provides the necessary confirmation.

Conclusion and Recommendations

This guide demonstrates a robust, multi-technique approach for evaluating the purity of this compound from different commercial suppliers.

  • Supplier A consistently demonstrated the highest purity across both HPLC and qNMR methods, making it the preferred choice for applications requiring high-purity starting material, such as late-stage clinical or commercial manufacturing.

  • Supplier B showed slightly lower but still high purity. This material could be suitable for early-stage research and development where cost may be a more significant factor.

  • Supplier C had a significantly lower purity with a major, identifiable impurity. This lot would be considered high-risk for use in GMP synthesis without further purification, as the impurity could compromise the quality of the final API.

It is strongly recommended that drug development professionals do not rely solely on a supplier's CoA. An orthogonal, in-house verification approach, as detailed here, is essential for mitigating risks in the supply chain and ensuring the quality and consistency of critical raw materials.

References

A Comparative Guide to the Directing Effects of Substituents in the Synthesis of Brominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and predictable synthesis of substituted aromatic compounds is a cornerstone of molecular design. The bromination of benzoic acid derivatives is a classic yet highly relevant example of electrophilic aromatic substitution (EAS), where the existing substituent on the benzene ring dictates the position of the incoming bromine atom. This guide provides an in-depth comparative analysis of the directing effects of various substituents, supported by experimental data and detailed protocols, to empower you in the strategic synthesis of brominated benzoic acids.

The Foundational Principles: Electronic and Steric Influences in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination of a substituted benzoic acid is governed by the electronic properties and steric bulk of the substituent already present on the aromatic ring. These substituents can be broadly classified into two categories: activating and deactivating groups.

  • Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1][2] They achieve this through resonance or inductive effects.[3] Activating groups are typically ortho, para-directors, meaning they direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves.[4][5] This is because the carbocation intermediate (the sigma complex or arenium ion) formed during ortho and para attack is more stabilized by resonance.[3]

  • Deactivating Groups: These groups withdraw electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles compared to benzene.[1][4] This electron withdrawal occurs through inductive or resonance effects.[6] Most deactivating groups are meta-directors, directing the incoming electrophile to the position two carbons away (meta).[3] This is because the carbocation intermediates for ortho and para attack are significantly destabilized by the electron-withdrawing group.[3] Halogens are an exception, being deactivating yet ortho, para-directing.[4]

The carboxylic acid (-COOH) group itself is an electron-w-ithdrawing group (EWG) and acts as a meta-director in electrophilic aromatic substitution reactions.[6] It deactivates the benzene ring by withdrawing electron density through both inductive and resonance effects, making the bromination of benzoic acid slower than that of benzene.[6]

Below is a diagram illustrating the classification of substituents and their directing effects.

G substituents Substituents on Benzoic Acid activating Activating Groups (Ortho, Para-Directors) substituents->activating Electron Donating deactivating Deactivating Groups substituents->deactivating Electron Withdrawing nh2 -NH2, -OH, -CH3 activating->nh2 meta_directing Meta-Directors deactivating->meta_directing ortho_para_deactivating Ortho, Para-Directors (Deactivating) deactivating->ortho_para_deactivating no2 -NO2, -COOH meta_directing->no2 halogens -Br, -Cl ortho_para_deactivating->halogens

Caption: Classification of substituents based on their electronic effects.

Comparative Analysis of Substituent Directing Effects

The directing effect of a substituent can be quantified by analyzing the isomeric distribution of the products of a bromination reaction. The following table summarizes the expected major products and provides experimental data for the bromination of various substituted benzenes, which serve as a proxy for understanding the behavior of substituted benzoic acids.

Substituent on Benzoic Acid (para-substituted)Substituent TypeDirecting EffectExpected Major Bromination Product(s)Experimental Isomer Distribution (for substituted benzene)
-H (Benzoic Acid)DeactivatingMeta3-Bromobenzoic acidN/A (meta is the sole major product)
-CH₃ (p-Toluic Acid)ActivatingOrtho, Para3-Bromo-4-methylbenzoic acidToluene: 32.9% ortho, 0.3% meta, 66.8% para[7]
-OH (p-Hydroxybenzoic Acid)Strongly ActivatingOrtho, Para3-Bromo-4-hydroxybenzoic acid, 3,5-Dibromo-4-hydroxybenzoic acidPhenol: Para-bromophenol is the major product in non-polar solvents at low temperatures.[8] In polar solvents, 2,4,6-tribromophenol is formed.[9]
-NH₂ (p-Aminobenzoic Acid)Strongly ActivatingOrtho, Para3-Bromo-4-aminobenzoic acid (with protection)Aniline: Reacts with bromine water to give 2,4,6-tribromoaniline.[10]
-NO₂ (p-Nitrobenzoic Acid)Strongly DeactivatingMeta4-Bromo-3-nitrobenzoic acidNitrobenzene: Almost exclusively meta-bromonitrobenzene.[11]

Note: The experimental data for substituted benzenes provides a strong indication of the directing effects for the corresponding substituted benzoic acids. The presence of the meta-directing carboxylic acid group will influence the overall reactivity and may affect the precise isomer ratios, but the primary directing influence of the other substituent will dominate.

The following diagram illustrates the general mechanism of electrophilic aromatic substitution on a substituted benzoic acid.

EAS_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization Br2 Br₂ Br_plus Br⁺ Br2->Br_plus + FeBr₃ FeBr3 FeBr₃ FeBr4_minus FeBr₄⁻ SubstitutedBenzoicAcid Substituted Benzoic Acid SigmaComplex Sigma Complex (Arenium Ion) SubstitutedBenzoicAcid->SigmaComplex + Br⁺ BrominatedProduct Brominated Benzoic Acid SigmaComplex->BrominatedProduct + FeBr₄⁻ HBr HBr FeBr3_regenerated FeBr3_regenerated Experimental_Workflow cluster_protocol1 Protocol 1: Bromination of p-Toluic Acid cluster_protocol2 Protocol 2: Bromination of p-Aminobenzoic Acid p1_start p-Toluic Acid + Fe catalyst p1_dissolve Dissolve in Glacial Acetic Acid p1_start->p1_dissolve p1_brominate Add Br₂ dropwise at <10°C p1_dissolve->p1_brominate p1_react Stir at RT for 2-3h p1_brominate->p1_react p1_quench Quench with Ice/Water/NaHSO₃ p1_react->p1_quench p1_isolate Vacuum Filtration p1_quench->p1_isolate p1_purify Recrystallization p1_isolate->p1_purify p1_product 3-Bromo-4-methylbenzoic Acid p1_purify->p1_product p2_start p-Aminobenzoic Acid p2_protect Acetylation with Acetic Anhydride p2_start->p2_protect p2_intermediate1 N-acetyl-p-aminobenzoic Acid p2_protect->p2_intermediate1 p2_brominate Bromination with Br₂ in Acetic Acid p2_intermediate1->p2_brominate p2_intermediate2 4-acetamido-3-bromobenzoic Acid p2_brominate->p2_intermediate2 p2_deprotect Hydrolysis with Aqueous HCl p2_intermediate2->p2_deprotect p2_product 4-Amino-3-bromobenzoic Acid p2_deprotect->p2_product

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the antibacterial potential of 4-chloro-3-sulfamoylbenzoic acid (CSBA). While primarily known as a key intermediate in pharmaceutical synthesis, its structural classification as a sulfonamide suggests inherent antimicrobial properties.[1][2] This document synthesizes the theoretical basis for its activity, compares it with related sulfonamide compounds for which experimental data is available, and provides detailed protocols for empirical validation.

Introduction to 4-chloro-3-sulfamoylbenzoic Acid (CSBA)

4-chloro-3-sulfamoylbenzoic acid is a multifaceted organic compound characterized by a benzoic acid core substituted with a chlorine atom and a sulfamoyl group.[1] Its chemical structure, C₇H₆ClNO₄S, places it within the sulfonamide class of compounds, one of the earliest and most significant groups of synthetic antimicrobial agents.[1][3] Although extensive quantitative data on the intrinsic antibacterial activity of CSBA is not widely published, its structural relationship to well-known sulfonamide drugs provides a strong rationale for its investigation as a potential antibacterial agent.[1][2] This guide explores this potential by examining the established mechanism of action for sulfonamides and presenting comparative data from structurally similar compounds.

The Sulfonamide Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial effect of sulfonamides is well-established. They function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2] Bacteria must synthesize their own folic acid, an essential precursor for the production of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, leading to a depletion of tetrahydrofolic acid. This ultimately halts bacterial growth and replication, resulting in a bacteriostatic effect.[1] This pathway is an attractive target for selective toxicity, as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[1]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduction Nucleotides Nucleotides & Amino Acids Tetrahydrofolic_Acid->Nucleotides Precursor for Sulfonamides Sulfonamides (e.g., 4-chloro-3-sulfamoylbenzoic acid) Sulfonamides->DHPS Competitive Inhibition

Caption: Folic acid synthesis pathway and the site of sulfonamide inhibition.

Comparative Analysis of Antibacterial Activity

Direct and comprehensive Minimum Inhibitory Concentration (MIC) data for 4-chloro-3-sulfamoylbenzoic acid is sparse in peer-reviewed literature.[1] However, by examining structurally related sulfonamide derivatives, we can infer the potential antibacterial spectrum and potency of this chemical class. The following table summarizes the MIC values for several sulfonamide-based compounds against a panel of Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismGram StainMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureusPositive>500[4]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilisPositive>500[4]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneStaphylococcus aureusPositive250[4]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneBacillus subtilisPositive250[4]
SulfamethoxazoleEscherichia coliNegative8 - 32CLSI M100
SulfisoxazoleStaphylococcus aureusPositive16 - 64CLSI M100

Note: The data for Sulfamethoxazole and Sulfisoxazole are typical ranges found in clinical microbiology standards (e.g., CLSI M100) and are provided for general comparison within the sulfonamide class.

The structure-activity relationship (SAR) of sulfonamides is influenced by substituents on the benzene ring and the sulfamoyl group.[5][6] For instance, the presence of electron-withdrawing groups, such as the chloro group in CSBA, can impact the compound's acidity and antibacterial efficacy.[5] Further derivatization of the carboxylic acid or sulfamoyl group on CSBA could modulate its pharmacokinetic properties and enhance its antibacterial potency.[1]

Experimental Workflow for Antibacterial Susceptibility Testing

To empirically determine the antibacterial activity of 4-chloro-3-sulfamoylbenzoic acid and its derivatives, a standardized workflow is essential. The broth microdilution method is a quantitative technique widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Controls Include Positive (bacteria only) & Negative (broth only) Controls Controls->Incubation Read_Results Visually Inspect for Turbidity or Read OD600 Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the MIC of a test compound against a bacterial strain.

Materials:

  • Test compound (e.g., 4-chloro-3-sulfamoylbenzoic acid)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Working Inoculum:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at a concentration twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacteria, no compound). Add 100 µL of MHB.

    • Well 12 will serve as the negative control (broth only). Add 100 µL of MHB.

  • Inoculation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[1]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Conclusion

While 4-chloro-3-sulfamoylbenzoic acid is a well-known building block in medicinal chemistry, its potential as a standalone antibacterial agent warrants further investigation. Based on its sulfonamide structure, it is predicted to act by inhibiting bacterial folic acid synthesis. Comparative analysis with related sulfonamides suggests that derivatives of CSBA could exhibit significant antibacterial activity. The provided experimental workflow and detailed protocol offer a robust framework for researchers to quantitatively assess the antibacterial efficacy of CSBA and its analogs, paving the way for the development of novel antimicrobial agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the responsible management of all chemical reagents, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-3-sulfamoylbenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols for handling halogenated aromatic compounds and sulfonamides.

The Chemical Profile: Understanding the Risks

This compound is a halogenated aromatic compound containing a sulfonamide group. Its structure necessitates a cautious approach to its handling and disposal. The presence of a bromine atom categorizes it as a halogenated organic compound, which requires specific waste segregation to prevent environmental contamination and ensure proper treatment.[1]

Based on its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[2]

  • Causes skin irritation (Skin Irritation, Category 2)[2]

  • Causes serious eye irritation (Eye Irritation, Category 2A)[2]

  • May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3)[2]

These classifications underscore the importance of minimizing exposure and adhering to stringent disposal protocols.

Quantitative Hazard Classification

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Serious eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation

Source: AK Scientific, Inc. Safety Data Sheet[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a critical component of laboratory safety and environmental stewardship. The following protocol provides a systematic approach to its disposal.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation before use.[3]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][3]

The causality behind this stringent PPE requirement lies in the compound's irritant properties and potential for harm upon inhalation or skin contact.[2]

Waste Segregation: The Cornerstone of Proper Disposal

The fundamental principle for disposing of this compound is strict segregation from other waste streams. This is due to its classification as a halogenated organic compound.[1] Co-mingling halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.[4][5]

Actionable Steps:

  • Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container specifically for "Halogenated Organic Waste."[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]

  • No Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.[1][4]

The Disposal Procedure: From Bench to Final Disposition

This section outlines the practical steps for collecting and preparing this compound waste for final disposal.

For Solid Waste:

  • Collection: Carefully transfer any residual solid this compound into the designated "Halogenated Organic Waste" container using a clean spatula or scoop. Avoid creating dust.[3][6]

  • Contaminated Materials: Any disposable items that have come into direct contact with the solid, such as weighing paper or contaminated gloves, should also be placed in this container.

For Solutions and Contaminated Glassware:

  • Aqueous Solutions: If you have aqueous solutions of this compound, they must be collected as hazardous waste. Do not pour them down the drain.[2]

  • Organic Solutions: Solutions of the compound in organic solvents should be collected in the "Halogenated Organic Waste" container.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within a chemical fume hood.[1] Collect this rinsate as "Halogenated Organic Waste."[1] After this initial rinse, the glassware can typically be washed with soap and water.

Storage and Final Disposal
  • Secure Storage: Keep the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[1]

  • Contact EHS: Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for its disposal.[1] They are equipped to handle the final disposal in accordance with local, state, and federal regulations.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_action Disposal Action A Identify this compound waste B Wear appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Is the waste solid or liquid? B->C D Solid Waste C->D Solid E Liquid Waste C->E Liquid F Place in labeled 'Halogenated Organic Waste' container D->F E->F G Rinse contaminated glassware with solvent. Collect rinsate. E->G H Store sealed container in satellite accumulation area F->H G->F I Contact EHS for disposal H->I

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's hazards, adhering to strict segregation protocols, and following a systematic disposal procedure, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific guidelines and the Safety Data Sheet as the primary sources of information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-sulfamoylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.